Arsenazo III
Description
Structure
2D Structure
Properties
IUPAC Name |
3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVTNUJRKELCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18As2N4O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026653 | |
| Record name | Arsenazo III | |
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Molecular Weight |
776.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple to black powder; [MSDSonline] | |
| Record name | Arsenazo III | |
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CAS No. |
1668-00-4 | |
| Record name | Arsenazo III | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Arsenazo III | |
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| Record name | 1668-00-4 | |
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| Record name | Arsenazo III | |
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| Record name | 2,7-(bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.263 | |
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Foundational & Exploratory
Arsenazo III chemical structure and properties for researchers.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Arsenazo III, a widely used metallochromic indicator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Chemical and Physical Properties
This compound, systematically named 2,7-(Bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic dye renowned for its high affinity and selectivity for calcium ions.[1][2] Its utility as a calcium indicator is rooted in the significant color change it undergoes upon chelation.
Chemical Structure
The intricate structure of this compound features a central chromotropic acid core functionalized with two azophenylarsonic acid groups. This specific arrangement of aromatic rings, azo linkages, and functional groups (hydroxyl, sulfonic acid, and arsonic acid) is responsible for its unique spectral properties and its ability to form stable complexes with divalent cations.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | References |
| IUPAC Name | 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid | |
| Synonyms | This compound, 2,2′-(1,8-Dihydroxy-3,6-disulfonaphthylene-2,7-bisazo)bisbenzenearsonic acid | |
| CAS Number | 1668-00-4 | [3] |
| Molecular Formula | C₂₂H₁₈As₂N₄O₁₄S₂ | |
| Molecular Weight | 776.37 g/mol | [3] |
| Appearance | Dark red to brown or black powder | |
| Solubility | Soluble in water and alkaline solutions, slightly soluble in ethanol. | |
| Melting Point | >300 °C (decomposes) |
Spectral Properties and Mechanism of Action
The functionality of this compound as a calcium indicator is entirely dependent on its spectral properties, which are modulated by the presence of calcium ions.
Spectral Data
In the absence of calcium, the free this compound dye exhibits a maximum absorbance (λmax) in the visible spectrum at approximately 540-570 nm. Upon binding with Ca²⁺ ions, a significant bathochromic shift occurs, and the resulting complex shows a new absorbance maximum at around 650 nm. This distinct shift in the absorption spectrum forms the basis for the quantitative determination of calcium.
| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) at 650 nm (L·mol⁻¹·cm⁻¹) | pH |
| Free this compound | ~540-570 nm | Low | Neutral to slightly acidic |
| This compound-Ca²⁺ Complex | ~650 nm | Approximately 4.40 x 10⁴ | ~5.0-6.0 |
Mechanism of Calcium Chelation
This compound forms a stable complex with calcium ions. The stoichiometry of this complex can vary depending on the concentration of both the dye and calcium, with evidence suggesting the formation of 1:1, 2:1, and 2:2 (this compound:Ca²⁺) complexes under different conditions.[4] The binding involves the coordination of the calcium ion with the oxygen atoms of the hydroxyl, sulfonic, and arsonic acid groups on the this compound molecule. This chelation event alters the electronic configuration of the chromophore, leading to the observed color change.
Caption: this compound - Calcium Chelation Pathway.
Synthesis and Purification
While commercially available, understanding the synthesis and purification of this compound can be valuable for specialized research applications requiring high-purity material.
Synthesis Protocol
The synthesis of this compound is a multi-step process that involves the diazotization of o-aminophenylarsonic acid and its subsequent coupling with chromotropic acid.
-
Diazotization of o-Aminophenylarsonic Acid: o-Aminophenylarsonic acid is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of chromotropic acid. The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction at the 2 and 7 positions of the chromotropic acid.
-
Isolation: After the reaction is complete, the mixture is acidified to precipitate the crude this compound. The precipitate is then filtered, washed, and dried.
Purification Protocol
Commercial preparations of this compound can contain various impurities. For sensitive applications, further purification may be necessary.
-
Recrystallization: A common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent (e.g., a mixture of water and an organic solvent) and allowed to cool slowly. The purified this compound will crystallize out, leaving impurities in the solution.
-
Column Chromatography: Techniques such as DEAE-cellulose or gel chromatography can be employed for more rigorous purification. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a chromatography column. Elution with an appropriate solvent system separates this compound from its impurities based on their differential adsorption and size.
Experimental Protocols: Spectrophotometric Determination of Calcium in Serum
One of the primary applications of this compound is in the clinical determination of calcium levels in biological samples like serum.
Reagents and Materials
-
This compound Reagent: A buffered solution of this compound (e.g., 0.15 mM) in a suitable buffer (e.g., imidazole buffer, pH 6.5-7.0). This reagent may also contain a chelator for interfering ions, such as 8-hydroxyquinoline-5-sulfonic acid to mask magnesium.
-
Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).
-
Serum Samples: Patient or control serum.
-
Spectrophotometer: Capable of measuring absorbance at 650 nm.
-
Pipettes and Test Tubes
Experimental Workflow
The following diagram illustrates a typical workflow for the spectrophotometric determination of calcium in serum using this compound.
Caption: Workflow for Serum Calcium Determination.
Detailed Procedure
-
Preparation: Label three sets of test tubes: "Blank," "Standard," and "Sample."
-
Reagent Addition: Pipette 1.0 mL of the this compound reagent into each tube.
-
Sample and Standard Addition:
-
To the "Standard" tube, add 10 µL of the Calcium Standard.
-
To the "Sample" tube, add 10 µL of the serum sample.
-
The "Blank" tube contains only the this compound reagent.
-
-
Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for a specified time (e.g., 1-5 minutes) to allow for complete color development. The color of the complex is generally stable for at least 60 minutes.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 650 nm.
-
Use the "Blank" tube to zero the instrument.
-
Measure and record the absorbance of the "Standard" and "Sample" tubes.
-
-
Calculation: The concentration of calcium in the sample is calculated using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Interferences
-
Magnesium: Although this compound has a higher affinity for calcium, magnesium can interfere. This is often mitigated by the inclusion of 8-hydroxyquinoline-5-sulfonic acid in the reagent, which preferentially chelates magnesium.
-
Hemolysis, Icterus, and Lipemia: Severe hemolysis, high bilirubin levels (icterus), and high lipid levels (lipemia) can interfere with the absorbance reading. Sample blanks or specific clearing agents may be required for highly lipemic samples.
-
Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will chelate calcium, making it unavailable to react with this compound. Heparin is the recommended anticoagulant.
Other Applications
Beyond its primary use in clinical chemistry for calcium determination, this compound is also employed in various other research areas:
-
Determination of other metal ions: It can be used for the spectrophotometric determination of other elements such as thorium, uranium, and rare earth elements.
-
Cellular Calcium Studies: In biological research, this compound has been used to measure calcium fluxes in permeabilized cells and isolated organelles.
Safety and Handling
This compound is an arsenic-containing compound and should be handled with care. It is toxic if swallowed or inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid powder. Consult the Safety Data Sheet (SDS) for detailed safety information.
This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of protocols and validation may be required.
References
An In-depth Technical Guide to the Mechanism of Arsenazo III Binding to Calcium Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the interaction between the metallochromic indicator Arsenazo III and calcium ions (Ca²⁺). Understanding this binding mechanism is critical for the accurate measurement of calcium concentrations in various biological and pharmaceutical contexts. This document details the stoichiometry, kinetics, and influential factors of the binding reaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of this compound-Calcium Binding
This compound is a sensitive indicator for calcium ions, forming a colored complex upon binding. The interaction is primarily electrostatic, involving the negatively charged sulfonate and arsenate groups of the this compound molecule and the positively charged calcium ion. The binding results in a significant shift in the absorbance spectrum of this compound, typically monitored at wavelengths between 600 nm and 660 nm, which is proportional to the calcium concentration.[1][2][3][4][5]
The binding process is not a simple 1:1 interaction but rather a more complex equilibrium involving multiple stoichiometries. The predominant complex formed depends on the concentration of both this compound and calcium. Evidence suggests the formation of at least three distinct complexes: a 1:1 (Ca:this compound), a 2:1, and a 2:2 complex. At low dye concentrations, the 1:1 complex is more prevalent, while at higher concentrations, typical for in vitro biochemical assays (10-100 µM), the 2:2 complex is believed to be the primary contributor to the absorbance change. At even higher, millimolar concentrations of the dye, a 2:1 complex (Ca:this compound) may also form.
The kinetics of this binding are characterized by both rapid and slow components. A fast initial binding event (in the microsecond range) is followed by a slower structural rearrangement of the complex (in the millisecond range), which is considered the rate-limiting step. This complex kinetic behavior has important implications for the use of this compound in studying rapid calcium transients.
Quantitative Data Summary
The binding affinity and stoichiometry of the this compound-Ca²⁺ interaction are influenced by experimental conditions. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Conditions | Reference |
| Stoichiometry (Ca:this compound) | 1:1 | Low dye concentrations, pH 4.6 | |
| 2:2 | 10-100 µM dye concentrations | ||
| 2:1 | Millimolar dye concentrations | ||
| Dissociation Constant (Kd) | Varies with pH, ionic strength, and this compound concentration | In 200 mM KCl, Kd varies by a factor of 7 between 10-4.3 and 10-3 M this compound | |
| Conditional Log Stability Constant | 4.28 ± 0.13 | pH 4.6, ionic strength 0.1 | |
| Relaxation Time (Slow Component) | 10-20 ms | pH 7.4, 30 mM Na₂HPO₄ | |
| Relaxation Time (Rapid Component) | ≤ 10 µs | - | |
| Absorbance Maxima of Complex | 600 nm and 650 nm | Mildly acidic pH |
Experimental Protocols
The characterization of the this compound-Ca²⁺ interaction relies on several key experimental techniques.
3.1. Spectrophotometric Titration for Stoichiometry and Affinity
This method is used to determine the binding stoichiometry and apparent dissociation constant by monitoring absorbance changes upon titration of this compound with a known concentration of Ca²⁺.
-
Materials:
-
This compound solution (e.g., 10-100 µM) in a suitable buffer (e.g., Imidazole buffer, pH 6.5-7.4).
-
Standardized CaCl₂ solution.
-
Spectrophotometer capable of measuring absorbance at ~650 nm.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of CaCl₂.
-
Incubate the solutions for a sufficient time to reach equilibrium (e.g., 5 minutes at room temperature).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ca-Arsenazo III complex (around 650 nm).
-
Plot the change in absorbance as a function of the Ca²⁺ concentration.
-
Analyze the data using methods such as the molar ratio method, Job's plot, or by fitting to a binding isotherm (e.g., Hill equation) to determine the stoichiometry and dissociation constant.
-
3.2. Temperature-Jump Kinetics for Reaction Dynamics
This technique is employed to study the fast kinetics of the binding reaction by perturbing the equilibrium with a rapid temperature change.
-
Materials:
-
This compound and CaCl₂ solutions in a buffered medium.
-
Temperature-jump spectrophotometer.
-
-
Procedure:
-
A solution containing this compound and Ca²⁺ at equilibrium is subjected to a rapid increase in temperature.
-
The subsequent relaxation to a new equilibrium is monitored by the change in absorbance over time.
-
The relaxation rates are measured at different concentrations of reactants.
-
The dependence of the relaxation rates on the concentrations of this compound and Ca²⁺ is analyzed to elucidate the kinetic mechanism, including the identification of different reaction steps and their rate constants.
-
3.3. Potentiometry with Calcium-Sensitive Electrodes
This method provides a direct measurement of free Ca²⁺ concentration, which is crucial for accurately determining the binding parameters of this compound, especially under conditions where the dye concentration is high or when other Ca²⁺-binding ligands are present.
-
Materials:
-
Calcium-sensitive electrode and a reference electrode.
-
pH meter or ion meter.
-
Solutions of this compound and CaCl₂.
-
Standard Ca²⁺ solutions for electrode calibration.
-
-
Procedure:
-
Calibrate the calcium-sensitive electrode using a series of standard Ca²⁺ solutions of known concentrations.
-
In a solution containing a known total concentration of this compound, titrate with a standard CaCl₂ solution.
-
After each addition of CaCl₂, allow the potential reading to stabilize and record the free Ca²⁺ concentration.
-
Simultaneously, absorbance can be measured spectrophotometrically.
-
The data on free vs. bound Ca²⁺ can be used in Scatchard or Hill plots to determine the binding affinity and stoichiometry.
-
Visualizations
4.1. Signaling Pathway of this compound-Calcium Binding
Caption: A diagram illustrating the multi-step binding mechanism of calcium to this compound.
4.2. Experimental Workflow for Characterizing Binding
Caption: A flowchart outlining the key experimental steps for studying the this compound-calcium interaction.
References
An In-Depth Technical Guide to the Absorption Spectrum of Arsenazo III With and Without Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric properties of Arsenazo III, a widely used metallochromic indicator for the determination of calcium concentrations. The document details the spectral characteristics of this compound in its free form and when complexed with calcium, offers detailed experimental protocols for its use, and illustrates key concepts through diagrams.
Core Principles of Calcium Detection with this compound
This compound is a complex organic dye that undergoes a significant and readily detectable color change upon binding with calcium ions. In a slightly acidic to neutral pH environment, the free this compound solution is typically a reddish color. The formation of a 1:1 complex between this compound and Ca²⁺ results in a shift of the absorption maximum to a longer wavelength, producing a blue-colored complex.[1][2][3][4] The intensity of this blue color, measured by its absorbance at the new maximum, is directly proportional to the calcium concentration in the sample.[1] This principle forms the basis of a sensitive and widely adopted spectrophotometric assay for calcium quantification.
Data Presentation: Spectrophotometric Properties
The following table summarizes the key quantitative data regarding the absorption characteristics of this compound in its free (unbound) state and as a calcium complex. These values are crucial for accurate experimental design and data interpretation.
| Parameter | This compound (Free) | This compound-Ca²⁺ Complex |
| λmax (Absorption Maximum) | ~530 - 548 nm (Broad peak around 535 nm) | 600 - 660 nm (Commonly measured at 650 nm) |
| Molar Absorptivity (ε) | Data not consistently available | 4.40 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm |
| Optimal pH for Measurement | - | 6.5 - 6.8 |
| Color of Solution | Reddish | Blue |
Experimental Protocols
This section provides a detailed methodology for preparing this compound reagents and measuring the absorption spectrum to determine calcium concentration.
Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Materials: this compound (dye content ≥ 70%), high-purity deionized or distilled water.
-
Procedure:
-
Accurately weigh the appropriate amount of this compound powder. The molecular weight can vary depending on the salt form (e.g., free acid, sodium salt); refer to the manufacturer's specifications. For the disodium salt (MW ≈ 820.3 g/mol ), this would be approximately 8.2 mg for 10 mL of solution.
-
Dissolve the powder in a small volume of deionized water in a volumetric flask.
-
Bring the solution to the final desired volume with deionized water and mix thoroughly.
-
Store the stock solution in a dark bottle at 2-8°C. It is recommended to prepare this solution fresh for optimal performance.
-
2. Buffer Solution (e.g., 100 mM Imidazole, pH 6.5):
-
Materials: Imidazole, hydrochloric acid (HCl), deionized water, pH meter.
-
Procedure:
-
Dissolve the appropriate amount of imidazole in deionized water to achieve a 100 mM concentration.
-
Adjust the pH to 6.5 by slowly adding HCl while monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with deionized water.
-
3. Calcium Standard Solution (e.g., 10 mg/dL or 2.5 mmol/L):
-
Commercially available, certified calcium standards are recommended for accurate calibration. Alternatively, a primary standard can be prepared from calcium carbonate.
Spectrophotometric Measurement Protocol
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength for measurement. For the Ca²⁺-Arsenazo III complex, this is typically 650 nm. To obtain a full spectrum, a wavelength scan from approximately 400 nm to 800 nm would be performed.
-
-
Assay Procedure:
-
Label cuvettes for a reagent blank, standard, and samples.
-
Pipette the working reagent (a mixture of the buffer and this compound stock solution, diluted to the desired final concentration, e.g., 120-200 µmol/L) into each cuvette. For example, add 1.0 mL of the working reagent.
-
Add a small, precise volume of the sample (e.g., 10-20 µL) or standard to the respective cuvettes. For the reagent blank, add the same volume of deionized water.
-
Mix the contents of each cuvette thoroughly and incubate for a short period (e.g., 1-5 minutes) at a constant temperature.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of the standard and the samples at 650 nm. The color of the complex is stable for at least one hour when protected from light.
-
-
Calculation:
-
The calcium concentration in the sample is calculated using the following formula:
-
Ca²⁺ Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
An In-depth Technical Guide to the Stoichiometry of the Arsenazo III-Calcium Complex
This technical guide provides a comprehensive overview of the stoichiometry of the Arsenazo III-calcium complex, a critical interaction for the measurement of calcium in various biological and chemical systems. This document is intended for researchers, scientists, and drug development professionals who utilize this compound for calcium quantification.
Introduction
This compound is a metallochromic indicator widely used for the spectrophotometric determination of calcium. Its high affinity and selectivity for calcium ions result in a distinct color change upon binding, forming a blue-purple complex.[1][2][3] Understanding the precise stoichiometry of this complex is paramount for accurate calcium measurements, as the binding ratio between this compound and calcium can vary under different experimental conditions.[4][5]
Stoichiometry of the this compound-Calcium Complex
The interaction between this compound and calcium is not a simple 1:1 binding event under all conditions. Research has demonstrated that the stoichiometry of the complex is dependent on the concentration of the dye itself. At very low dye concentrations, a 1:1 complex between one this compound molecule and one calcium ion is predominantly formed. However, at higher concentrations, which are often used in biochemical and physiological studies, evidence suggests the formation of complexes with different stoichiometries, including a 2:1 and a 2:2 (this compound:Ca2+) complex.
The formation of these different complexes can be represented by the following equilibria:
-
1:1 Complex Formation: Ca²⁺ + AIII ⇌ Ca-AIII
-
2:1 Complex Formation: Ca²⁺ + 2 AIII ⇌ Ca-(AIII)₂
-
2:2 Complex Formation: 2 Ca²⁺ + 2 AIII ⇌ (Ca)₂-(AIII)₂
The prevailing stoichiometry has significant implications for the calibration and interpretation of calcium measurements.
Quantitative Data
The following table summarizes the reported stoichiometries and apparent dissociation constants (Kd) for the this compound-calcium complex under various conditions.
| Stoichiometry (Ca²⁺:this compound) | Apparent Dissociation Constant (Kd) | Conditions | Reference |
| 1:1 | 34 - 45 µM | Physiological conditions | |
| 1:1 | - | Low dye concentrations | |
| 1:2 | - | - | |
| 2:1 | - | Millimolar dye concentrations | |
| 2:2 | - | 10 - 100 µM dye concentrations |
Experimental Protocols for Determining Stoichiometry
The stoichiometry of the this compound-calcium complex is typically determined using spectrophotometric methods. Two common experimental protocols are detailed below.
1. Spectrophotometric Titration
This method involves monitoring the change in absorbance of an this compound solution as increasing amounts of a standardized calcium solution are added.
-
Materials:
-
This compound solution of known concentration in a suitable buffer (e.g., imidazole buffer, pH 6.5-7.0).
-
Standardized calcium chloride (CaCl₂) solution.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound.
-
To each solution, add a different, known concentration of the standard CaCl₂ solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ca-Arsenazo III complex (typically around 650 nm).
-
Plot the absorbance as a function of the molar ratio of calcium to this compound.
-
The stoichiometry is determined from the inflection point of the resulting titration curve.
-
2. Job's Method of Continuous Variation
Job's method is a graphical technique used to determine the stoichiometry of a binding interaction.
-
Materials:
-
Equimolar stock solutions of this compound and CaCl₂ in a suitable buffer.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions where the total molar concentration of this compound and CaCl₂ is kept constant, but their mole fractions are varied. For example, the mole fraction of CaCl₂ would range from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex.
-
Calculate the difference in absorbance (ΔA) between the measured absorbance and the absorbance that would be expected if no complex formation occurred (the sum of the absorbances of the individual components).
-
Plot ΔA against the mole fraction of one of the components (e.g., calcium).
-
The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (Ca:this compound) complex, the maximum will be at a mole fraction of calcium of 0.33.
-
Visualizations
The following diagrams illustrate the chemical equilibrium and a typical experimental workflow for determining the stoichiometry of the this compound-calcium complex.
Caption: Chemical equilibria for the formation of different this compound-calcium complexes.
Caption: A typical workflow for determining the stoichiometry of the this compound-calcium complex.
Conclusion
The stoichiometry of the this compound-calcium complex is a critical parameter that can be influenced by experimental conditions, particularly the concentration of the indicator. A thorough understanding of the potential for multiple complex formations is essential for accurate calcium quantification. The experimental protocols described in this guide, such as spectrophotometric titration and Job's method, provide robust means for determining the stoichiometry in a given experimental system. Researchers should carefully consider these factors to ensure the reliability and validity of their calcium measurements when using this compound.
References
Arsenazo III: A Technical Guide to its Core Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenazo III is a metallochromic indicator dye that has become an invaluable tool in biomedical research for the quantitative determination of calcium (Ca²⁺). Its ability to form a colored complex with calcium ions allows for sensitive and specific spectrophotometric measurement of Ca²⁺ concentrations in a variety of biological samples. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Principle of Calcium Detection
The fundamental principle behind the use of this compound as a calcium indicator lies in its ability to form a stable complex with Ca²⁺ ions. In its free form, this compound has a distinct absorption spectrum. Upon binding to calcium, the dye undergoes a conformational change that results in a significant shift in its absorption spectrum, with the Ca²⁺-Arsenazo III complex exhibiting strong absorbance at wavelengths between 600 nm and 660 nm.[1][2] The intensity of the color produced is directly proportional to the concentration of calcium in the sample, allowing for quantitative analysis.[3][4]
Key Applications in Biomedical Research
The primary application of this compound in biomedical research is the measurement of calcium concentrations in both extracellular and intracellular environments.
-
Extracellular Calcium Measurement: this compound is widely used in clinical and research laboratories to determine total calcium levels in biological fluids such as serum, plasma, and urine.[1] This is crucial for diagnosing and monitoring a range of conditions related to calcium homeostasis, including parathyroid disease, bone disorders, and chronic renal disease.
-
Intracellular Calcium Measurement: A significant application of this compound is in the study of intracellular calcium signaling. By introducing the dye into cells, researchers can monitor changes in cytosolic free calcium concentration in response to various stimuli. This has been instrumental in understanding the role of calcium as a second messenger in a multitude of cellular processes, including:
-
Muscle Contraction: Measuring calcium release from the sarcoplasmic reticulum in muscle fibers.
-
Neuronal Signaling: Investigating calcium influx and its role in neurotransmission and neuronal excitability.
-
Fertilization: Studying the calcium dynamics in oocytes during fertilization.
-
Drug Discovery: Screening for compounds that modulate calcium signaling pathways, such as those involving G protein-coupled receptors (GPCRs).
-
-
Photoacoustic Imaging: More recently, this compound has been explored as a contrast agent for photoacoustic imaging, a technique that allows for the visualization of calcium dynamics deep within tissues.
Quantitative Data
The following tables summarize key quantitative parameters of this compound for use in biomedical research assays.
Table 1: Spectroscopic and Binding Properties of this compound
| Parameter | Value | Reference(s) |
| Absorbance Maximum (λmax) of Ca²⁺-Arsenazo III Complex | 600 - 660 nm | |
| Recommended Wavelength for Measurement | 650 nm or 660 nm | |
| Molar Extinction Coefficient (ε) of Ca²⁺-Arsenazo III Complex | Varies with conditions (pH, ionic strength) | |
| Dissociation Constant (Kd) for Ca²⁺ | 0.6 µM | |
| Stoichiometry of Ca²⁺:this compound Complex | 1:1 or 1:2 (condition-dependent) |
Table 2: Typical Reagent Composition and Assay Parameters
| Component/Parameter | Typical Concentration/Value | Reference(s) |
| This compound Concentration | 0.15 - 0.2 mmol/L | |
| Buffer | Imidazole or other suitable buffer | |
| pH | 6.5 - 7.0 | |
| Linearity Range for Calcium | Up to 16 mg/dL (4 mmol/L) | |
| Incubation Time | 1 - 5 minutes | |
| Sample Volume | 10 - 20 µL | |
| Reagent Volume | 1.0 mL |
Experimental Protocols
General Protocol for Calcium Determination in Aqueous Samples (e.g., Serum, Plasma)
This protocol provides a general guideline for the colorimetric determination of calcium using this compound.
Materials:
-
This compound reagent solution (containing this compound, buffer, and stabilizers)
-
Calcium standard solution (e.g., 10 mg/dL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm
-
Cuvettes or microplates
-
Micropipettes and tips
Procedure:
-
Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. The reagent is often provided ready to use.
-
Sample and Standard Preparation: If necessary, dilute samples with high calcium concentrations with a suitable diluent (e.g., 0.9% NaCl) to fall within the linear range of the assay.
-
Assay Setup:
-
Label tubes or wells for blank, standard, and samples.
-
Pipette 1.0 mL of the this compound reagent into each tube/well.
-
Add 10 µL of the standard solution to the "standard" tube/well.
-
Add 10 µL of the sample to the respective "sample" tubes/wells.
-
Add 10 µL of deionized water or saline to the "blank" tube/well.
-
-
Incubation: Mix the contents of each tube/well thoroughly and incubate at room temperature for 1-5 minutes to allow for color development. The color is typically stable for at least 60 minutes.
-
Absorbance Measurement:
-
Set the spectrophotometer to a wavelength of 650 nm.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of the standard and all samples.
-
-
Calculation: Calculate the calcium concentration in the samples using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Protocol for Intracellular Calcium Measurement in Cultured Cells
This protocol outlines a general procedure for measuring changes in intracellular calcium in adherent cell cultures using this compound.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound, salt form
-
Loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Microinjection setup or cell-loading reagents (e.g., digitonin)
-
Microscope equipped for spectrophotometry or a microplate reader with bottom-reading capabilities
-
Stimulus to induce calcium signaling (e.g., agonist for a GPCR)
Procedure:
-
Cell Preparation: Plate cells on a suitable transparent support and grow to the desired confluency.
-
This compound Loading:
-
Microinjection: Prepare a concentrated solution of this compound in an appropriate intracellular buffer. Microinject the dye into individual cells using a microneedle. This method allows for precise control of the intracellular dye concentration.
-
Permeabilization: Alternatively, cells can be transiently permeabilized to allow the entry of this compound. A common method involves a brief exposure to a low concentration of digitonin in the presence of the dye. After loading, the cells are washed to remove the permeabilizing agent and excess dye.
-
-
Baseline Measurement:
-
Place the dish or coverslip with the loaded cells on the microscope stage or in the plate reader.
-
Measure the baseline absorbance at two wavelengths: one sensitive to Ca²⁺-binding (e.g., 650 nm) and an isosbestic wavelength where absorbance is independent of Ca²⁺ concentration (e.g., 570 nm). The ratio of the absorbances at these two wavelengths is used to determine the intracellular calcium concentration.
-
-
Stimulation: Add the stimulus of interest to the cells and immediately begin recording the absorbance changes over time.
-
Data Analysis:
-
Calculate the ratio of the absorbance at the calcium-sensitive wavelength to the absorbance at the isosbestic wavelength for each time point.
-
Calibrate the absorbance ratios to actual calcium concentrations using a calibration curve generated with solutions of known calcium concentrations in the presence of this compound. This can be done in vitro or in situ using ionophores to equilibrate intracellular and extracellular calcium.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a typical Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium, a process that can be monitored using this compound.
References
A Comprehensive Technical Guide to the Safe Handling of Arsenazo III in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Arsenazo III is a valuable chemical compound utilized in various laboratory applications, primarily as a metallochromic indicator for the determination of calcium and other elements such as thorium, zirconium, and uranium.[1][2][3][4][5] However, its handling requires stringent safety protocols due to its inherent toxicity. This guide provides an in-depth overview of the necessary safety precautions for handling this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects. The primary hazards are associated with its arsenic content. Chronic exposure to arsenical dust may lead to serious health issues.
GHS Hazard Statements:
-
H301: Toxic if swallowed
-
H331: Toxic if inhaled
-
H400: Very toxic to aquatic life
-
H410: Very toxic to aquatic life with long lasting effects
Toxicological and Physical Data
Quantitative toxicological data for this compound is not extensively available in all safety data sheets. However, the permissible exposure limit for arsenic compounds provides a critical benchmark for safe handling.
| Data Point | Value | Reference |
| Appearance | Purple to black or reddish-brown solid powder | |
| Solubility | Soluble in alkaline solutions, slightly soluble in water, insoluble in ethanol, ether, and acetone. | |
| Melting Point | > 320 °C | |
| Acute Toxicity, Oral (ATE) | 100 mg/kg | |
| Acute Toxicity, Inhalation (ATE) | >0.5 mg/l/4h (dust/mist) | |
| Permissible Exposure Limit (PEL) as Arsenic | 0.5 mg/m³ | |
| OSHA - Final PELs (as Arsenic) | 0.01 mg/m3 TWA |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Local exhaust ventilation is generally required. Emergency eyewash fountains and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles or glasses with side shields are required. Contact lenses should not be worn as they can absorb and concentrate irritants.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or overalls should be worn to prevent skin contact.
-
Respiratory Protection : If dust is generated, a NIOSH-approved respirator is necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.
-
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for preventing accidental exposure and contamination.
-
Handling :
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling.
-
Minimize dust generation.
-
-
Storage :
-
Store in a cool, dry, well-ventilated area in a tightly closed original container.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store locked up.
-
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Risk Assessment and Mitigation
A thorough risk assessment should be conducted before working with this compound. The following diagram illustrates the key components of this assessment.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
-
Spills :
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. The area should then be cleaned.
-
Major Spills : For larger spills, evacuate the area and contact emergency responders. Prevent the spill from entering drains or waterways.
-
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing the risk of exposure and ensuring a safe working environment.
References
Arsenazo III in Clinical Diagnostics: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the principles, applications, and methodologies of Arsenazo III for the quantitative determination of calcium in clinical settings.
Introduction
This compound is a metallochromic indicator widely utilized in clinical diagnostics for the quantitative determination of calcium in biological fluids such as serum, plasma, and urine.[1][2][3][4] Its primary application lies in assessing calcium homeostasis, which is crucial for various physiological processes including neuromuscular function, blood coagulation, and bone metabolism.[2] This technical guide provides a comprehensive overview of the intended use of this compound, detailing its reaction principles, experimental protocols, and performance characteristics to support researchers, scientists, and drug development professionals in its application.
The diagnostic significance of calcium measurement is underscored by its association with various pathological conditions. Elevated calcium levels, or hypercalcemia, can be indicative of hyperparathyroidism, multiple myeloma, bone neoplasms, and vitamin D intoxication. Conversely, hypocalcemia, or low calcium levels, is associated with hypoparathyroidism, vitamin D deficiency, renal disease, and pancreatitis. The this compound method offers a reliable and readily automated approach for calcium quantification, making it a staple in clinical chemistry laboratories.
Principle of the Assay
The this compound method is a colorimetric assay based on the specific binding of this compound to calcium ions. In a slightly acidic or neutral pH environment, this compound forms a stable, blue-purple colored complex with calcium. The intensity of the color produced is directly proportional to the calcium concentration in the sample. The absorbance of this complex is typically measured at a wavelength between 600 nm and 660 nm.
The chemical reaction can be summarized as follows:
Caption: Reaction principle of the this compound calcium assay.
To enhance the specificity of the assay, some reagent formulations include 8-hydroxyquinoline or its sulfonate derivative to chelate and thus mask the interference from magnesium ions.
Quantitative Data and Performance Characteristics
The performance of the this compound method for calcium determination has been extensively validated. The following tables summarize key quantitative data from various commercially available reagent kits and studies.
Table 1: Linearity and Sensitivity
| Parameter | Reported Value | Source |
| Linearity | Up to 4 mmol/L (16 mg/dL) | |
| Linearity | 1.50 - 3.75 mmol/L (6.0 - 15.0 mg/dL) | |
| Linearity | Up to 20 mg/dL (5 mmol/L) | |
| Linearity | 0.6 - 16 mg/dL | |
| Linearity | Up to 30 mg/dL | |
| Sensitivity (Lowest Detectable Level) | 0.03 mmol/L (0.12 mg/dL) | |
| Sensitivity (Detection Limit) | 0.026 mg/dL | |
| Sensitivity (Minimum Detection Limit) | 2.0 mg/dL |
Table 2: Reference Ranges for Serum Calcium
| Population | Range (mg/dL) | Range (mmol/L) | Source |
| Adults | 8.6 - 10.3 | 2.15 - 2.57 | |
| Adults | 8.1 - 10.4 | 2.02 - 2.60 | |
| Newborns | 7.4 - 10.0 | 1.85 - 2.50 |
Note: Each laboratory should establish its own reference ranges.
Table 3: Interfering Substances
| Substance | Concentration Causing No Significant Interference | Source |
| Hemoglobin | Up to 180 mg/dL (at 660 nm) | |
| Bilirubin | Up to 20 mg/dL | |
| Triglycerides | Up to 1100 mg/dL | |
| Hemoglobin | Less than 10% interference up to 5 g/L | |
| Bilirubin (mixed isomers) | Less than 10% interference up to 600 µmol/L | |
| Lipemia (Intralipid) | Less than 10% interference up to 2.5 g/L | |
| Ascorbic Acid | Up to 8 mg/dL |
Note: Anticoagulants such as citrate, oxalate, and EDTA should not be used as they chelate calcium, leading to falsely decreased results. Heparin is the recommended anticoagulant.
Experimental Protocols
The this compound assay can be performed manually or on automated clinical chemistry analyzers. Below are detailed methodologies for both approaches.
Manual Assay Protocol
References
Arsenazo III: A Technical Guide to its Discovery, History, and Application as a Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenazo III is a metallochromic indicator that has played a significant role in the field of calcium signaling and measurement. Its ability to form a colored complex with calcium ions allows for the spectrophotometric determination of calcium concentrations in a variety of biological and clinical samples. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and practical application of this compound as a calcium indicator, with a focus on providing researchers and professionals with the necessary information for its effective use.
Discovery and History
Initially, this compound was recognized for its ability to form complexes with various metals. Its application as a calcium indicator in biological and clinical chemistry gained prominence in the following years. Researchers began to utilize its color-changing properties to measure calcium levels in samples such as serum and urine.[4][5] Over time, its use expanded to more complex biological systems, including the measurement of intracellular calcium transients in neurons and muscle fibers, contributing significantly to our understanding of calcium's role as a second messenger.
Mechanism of Action and Spectral Properties
This compound is a bis-azo derivative of chromotropic acid containing arsono groups. The binding of calcium ions to this compound induces a significant change in its absorption spectrum. In its free (unbound) form, this compound exhibits an absorption maximum around 540 nm, appearing wine-red. Upon binding with calcium, the molecule undergoes a conformational change, resulting in the formation of a blue or purple-colored complex with two main absorption peaks at approximately 600 nm and 650 nm. The absorbance at these wavelengths is directly proportional to the concentration of the calcium-Arsenazo III complex.
The stoichiometry of the calcium-Arsenazo III complex is a critical and complex aspect of its function. Depending on the relative concentrations of both the dye and calcium ions, as well as other factors like pH and ionic strength, this compound can form different complexes with calcium, including 1:1, 2:1 (this compound:Ca²⁺), and even 2:2 complexes. This variable stoichiometry can complicate the precise quantification of calcium concentrations and is an important consideration in experimental design and data analysis.
Quantitative Data
The following tables summarize key quantitative data for this compound as a calcium indicator. It is important to note that these values can be influenced by experimental conditions.
Table 1: Spectral Properties of this compound
| State | Wavelength of Maximum Absorbance (λmax) |
| Free (Ca²⁺-unbound) | ~540 nm |
| Bound (Ca²⁺-complex) | ~600 nm and ~650 nm |
Table 2: Dissociation Constant (Kd) of the this compound-Ca²⁺ Complex
The dissociation constant (Kd) for the this compound-Ca²⁺ complex is highly dependent on pH and ionic strength. Therefore, a single value cannot be provided. However, studies have shown that the apparent Kd can vary significantly under different physiological conditions. For instance, at physiological pH, estimates for the apparent dissociation constant for a 1:1 complex have been reported to be in the micromolar range. It is crucial for researchers to determine or calibrate the Kd under their specific experimental conditions.
Table 3: Molar Absorptivity of the this compound-Ca²⁺ Complex
The molar absorptivity of the this compound-Ca²⁺ complex is also pH-dependent. At an alkaline pH of 9.0, the molar absorptivity has been reported to be approximately 26,574 L/mol·cm, which is significantly higher than at an acidic pH.
Experimental Protocols
Spectrophotometric Determination of Calcium in Aqueous Solutions
This protocol provides a general framework for measuring total calcium concentration in a sample like serum or urine.
Materials:
-
This compound reagent solution (commercially available or prepared)
-
Calcium standard solutions of known concentrations
-
pH buffer (e.g., imidazole buffer, pH 6.5-7.0)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation: Prepare or obtain an this compound solution at the desired concentration in a suitable buffer. The inclusion of a chelating agent like 8-hydroxyquinoline can help to minimize interference from magnesium ions.
-
Standard Curve:
-
Prepare a series of calcium standard solutions with concentrations spanning the expected range of your samples.
-
For each standard, mix a defined volume of the standard solution with a defined volume of the this compound reagent.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for complex formation.
-
Measure the absorbance of each standard at the desired wavelength (typically 650 nm) using the buffer/reagent mixture as a blank.
-
Plot the absorbance values against the corresponding calcium concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Treat the unknown samples in the same manner as the standards, mixing a defined volume of the sample with the this compound reagent.
-
Measure the absorbance of the samples at the same wavelength.
-
-
Calculation:
-
Determine the calcium concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Measurement of Intracellular Calcium using Microinjection
This protocol is intended for advanced users and requires specialized equipment for microinjection and intracellular spectrophotometry.
Materials:
-
This compound solution (salt-free, high purity) dissolved in an appropriate intracellular-like buffer (e.g., containing KCl and buffered to physiological pH).
-
Micropipettes with fine tips
-
Micromanipulator and microinjection system
-
Inverted microscope equipped for spectrophotometry or photometry
-
Data acquisition system
Procedure:
-
Cell Preparation: Culture or isolate the cells of interest on a coverslip or in a chamber suitable for microscopy and microinjection.
-
Microinjection:
-
Load a micropipette with the this compound solution.
-
Using a micromanipulator, carefully impale a single cell with the micropipette.
-
Inject a small volume of the this compound solution into the cytoplasm using controlled pressure. The final intracellular concentration of the dye should be carefully controlled to minimize buffering of intracellular calcium.
-
-
Measurement of Calcium Transients:
-
Position the injected cell on the microscope stage.
-
Use a light source and photodetector (e.g., a photodiode or photomultiplier tube) to measure the light transmission through a small region of the cell at two wavelengths: one where the calcium-bound form of this compound absorbs strongly (e.g., 650 nm) and a reference wavelength where the absorbance is less sensitive to calcium changes.
-
Record the changes in absorbance at these wavelengths over time, especially in response to a stimulus that is expected to alter intracellular calcium levels.
-
-
Data Analysis:
-
The change in the differential absorbance between the two wavelengths is proportional to the change in intracellular free calcium concentration.
-
Calibration of the signal to absolute calcium concentrations is complex due to the challenges of creating known calcium standards within a living cell. In situ calibration methods or the use of the apparent Kd under assumed intracellular conditions are often employed.
-
Visualizations
Chemical Reaction of this compound with Calcium
Caption: Binding of Ca²⁺ to this compound induces a color change.
Experimental Workflow for Spectrophotometric Calcium Measurement
Caption: Workflow for quantitative calcium analysis.
Comparison with Other Calcium Indicators
While this compound has been a valuable tool, newer fluorescent calcium indicators have been developed with different properties.
Table 4: Comparison of Calcium Indicators
| Indicator | Type | Excitation/Emission (nm) | Kd for Ca²⁺ (approx.) | Advantages | Disadvantages |
| This compound | Metallochromic (Absorbance) | N/A (Absorbance at ~650 nm) | μM range (variable) | Visible wavelength measurement, relatively inexpensive. | Lower sensitivity, complex stoichiometry, potential for cellular toxicity. |
| Fura-2 | Fluorescent (Ratiometric) | ~340/510 and ~380/510 | ~145 nM | Ratiometric measurement minimizes effects of dye concentration and photobleaching. | Requires UV excitation, which can be phototoxic. |
| Fluo-4 | Fluorescent (Single Wavelength) | ~494/516 | ~345 nM | High fluorescence increase upon Ca²⁺ binding, visible light excitation. | Not ratiometric, making quantification more challenging. |
Conclusion
This compound remains a historically significant and, in certain applications, a useful calcium indicator. Its primary advantages lie in its use of visible light spectrophotometry, which is readily accessible in many laboratories. However, researchers and drug development professionals should be aware of its limitations, particularly its complex stoichiometry and lower sensitivity compared to modern fluorescent indicators. For precise and sensitive measurements of intracellular calcium dynamics, fluorescent indicators like Fura-2 and Fluo-4 are now more commonly employed. Nevertheless, a thorough understanding of this compound's properties and history provides valuable context for the evolution of calcium measurement techniques and may still offer a viable option for specific experimental needs.
References
- 1. m.mathnet.ru [m.mathnet.ru]
- 2. researchgate.net [researchgate.net]
- 3. SU977461A1 - Process for producing 2,7-bis-(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-aciacid (this compound) - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. labtest.com.br [labtest.com.br]
Methodological & Application
Application Notes and Protocols for Calcium Assay Using Arsenazo III Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and use of Arsenazo III reagent for the quantitative determination of calcium concentration in various biological samples.
Introduction
This compound is a metallochromic indicator that forms a colored complex with calcium ions, providing a simple and sensitive method for calcium measurement. The assay is based on the specific reaction between this compound and calcium at a neutral or mildly acidic pH, resulting in a blue-purple complex. The absorbance of this complex is measured spectrophotometrically at approximately 650 nm, and the intensity of the color is directly proportional to the calcium concentration in the sample. This method is widely used in research and clinical laboratories due to its accuracy and convenience.
Principle of the Method
At a neutral pH, this compound selectively binds with free calcium ions (Ca²⁺) to form a stable blue-purple colored Ca²⁺-Arsenazo III complex. The formation of this complex leads to a significant shift in the absorbance spectrum of the dye, with a maximal absorbance between 600 and 660 nm. By measuring the absorbance at this wavelength, the concentration of calcium in the sample can be accurately quantified by comparing it to a standard curve prepared with known concentrations of calcium.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound-based calcium assay.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | 776.37 g/mol | [1][2] |
| Recommended Concentration | 0.120 - 0.26 mmol/L | |
| Imidazole Buffer | ||
| Recommended Concentration | 75 - 100 mmol/L | |
| Recommended pH | 6.5 - 6.8 | |
| Calcium Standard | ||
| Stock Solution | A commercially available 1 g/L (1000 ppm) Calcium Standard Solution is recommended. | |
| Working Standards Range | 0.5 - 20 mg/dL (0.125 - 5 mmol/L) | |
| Assay Parameters | ||
| Wavelength of Measurement | 650 nm (acceptable range 600-660 nm) | [3][4] |
| Incubation Time | 2 - 10 minutes | |
| Incubation Temperature | Room Temperature (15-25°C) | |
| Light Path | 1 cm | [4] |
Experimental Protocols
Preparation of 100 mmol/L Imidazole Buffer (pH 6.8)
Materials:
-
Imidazole (MW: 68.08 g/mol )
-
Hydrochloric Acid (HCl), 1M solution
-
Ultrapure water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 6.81 g of Imidazole powder.
-
Dissolve the Imidazole in approximately 800 mL of ultrapure water in a beaker with a magnetic stirrer.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the Imidazole solution and monitor the pH.
-
Slowly add 1M HCl dropwise while continuously stirring to adjust the pH to 6.8.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add ultrapure water to bring the final volume to 1 L.
-
Mix the solution thoroughly. The buffer is ready for use in the preparation of the this compound reagent.
Preparation of this compound Reagent (0.2 mmol/L)
Materials:
-
This compound powder (MW: 776.37 g/mol )
-
100 mmol/L Imidazole Buffer (pH 6.8, prepared as above)
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare 100 mL of 0.2 mmol/L this compound reagent, weigh out 0.0155 g (15.5 mg) of this compound powder.
-
Transfer the weighed this compound powder into a 100 mL volumetric flask.
-
Add approximately 80 mL of the 100 mmol/L Imidazole buffer (pH 6.8) to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the this compound powder is completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done cautiously.
-
Once dissolved, remove the stir bar and add the Imidazole buffer to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
The reagent should be stored in a tightly sealed, light-protected container at 2-8°C. Under these conditions, the reagent is stable for several months.
Preparation of Calcium Standard Curve
Materials:
-
1000 mg/L (100 mg/dL) Calcium Standard Solution
-
Ultrapure water
-
Test tubes or a 96-well microplate
Procedure:
-
Label a series of test tubes or wells for your standards (e.g., 0, 2.5, 5, 10, 15, 20 mg/dL).
-
Prepare the working standards by diluting the 100 mg/dL Calcium Standard Solution with ultrapure water as described in the table below:
| Standard Concentration (mg/dL) | Volume of 100 mg/dL Standard (µL) | Volume of Ultrapure Water (µL) | Final Volume (µL) |
| 0 (Blank) | 0 | 1000 | 1000 |
| 2.5 | 25 | 975 | 1000 |
| 5.0 | 50 | 950 | 1000 |
| 10.0 | 100 | 900 | 1000 |
| 15.0 | 150 | 850 | 1000 |
| 20.0 | 200 | 800 | 1000 |
Calcium Assay Protocol
Materials:
-
Prepared this compound Reagent
-
Prepared Calcium Standards
-
Unknown samples (e.g., serum, plasma, urine)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm
-
Cuvettes (1 cm light path) or a 96-well microplate
-
Micropipettes
Procedure:
-
Pipette 1.0 mL of the this compound Reagent into each cuvette or 200 µL into each well of a microplate.
-
Add 10 µL of each Calcium Standard, unknown sample, or blank (ultrapure water) to the respective cuvettes or wells.
-
Mix the contents of each cuvette or well gently but thoroughly.
-
Incubate at room temperature for 5 minutes.
-
Set the spectrophotometer or microplate reader to a wavelength of 650 nm.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard and unknown sample.
Calculation of Results
-
Plot the absorbance values of the Calcium Standards against their corresponding concentrations (mg/dL) to generate a standard curve.
-
Determine the concentration of calcium in the unknown samples by interpolating their absorbance values on the standard curve.
-
Alternatively, calculate the calcium concentration using the following formula if the standard curve is linear:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Calcium Assay.
Signaling Pathway (Principle of Detection)
Caption: Figure 2. Principle of Calcium Detection.
References
- 1. webpark2162.sakura.ne.jp [webpark2162.sakura.ne.jp]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Ca2+. Effect of pH, ionic strength, and this compound concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum Calcium Measurement Using the Arsenazo III Assay
These application notes provide a detailed protocol for the quantitative determination of calcium in serum using the Arsenazo III colorimetric method. This assay is intended for researchers, scientists, and drug development professionals for in vitro diagnostic use.
Principle of the Method
The this compound assay is based on the specific reaction between calcium ions and the chromogenic agent this compound. In a slightly acidic to neutral pH environment, calcium ions form a stable, colored complex with this compound.[1][2][3] The intensity of the resulting blue-purple colored complex is directly proportional to the calcium concentration in the sample and is measured spectrophotometrically at a wavelength between 600 and 660 nm.[1][2] To prevent interference from magnesium, a common cation in serum, 8-hydroxyquinoline sulfonate is often included in the reagent formulation.
Chemical Reaction
Caption: Principle of the this compound Calcium Assay.
Materials and Reagents
Reagent Composition
The this compound reagent is typically provided as a ready-to-use liquid. The exact concentrations may vary slightly between manufacturers, but a typical formulation is summarized below.
| Component | Concentration Range | Purpose |
| This compound | > 0.05 - 0.2 mmol/L | Chromogenic agent that binds calcium |
| Imidazol or PIPES Buffer | 50 - 100 mmol/L | Maintains optimal pH (6.5 - 6.8) |
| 8-Hydroxyquinoline Sulfonate | ~5.0 mmol/L | Masks interference from magnesium |
| Surfactant/Detergent | 0.1% - 10 mmol/L | Prevents precipitation and turbidity |
| Sodium Azide | < 0.1% | Preservative |
Materials Required but Not Provided
-
Spectrophotometer or colorimeter capable of reading at 650 nm (or within the 600-670 nm range).
-
Calibrated micropipettes and tips.
-
Acid-washed or plastic test tubes.
-
Vortex mixer.
-
Timer.
-
Calcium standard (e.g., 10 mg/dL).
-
Quality control sera (normal and abnormal levels).
-
0.9% NaCl solution (for dilutions).
Specimen Collection and Handling
-
Specimen Type: Fresh, unhemolyzed serum is the preferred specimen. Heparinized plasma may also be used.
-
Anticoagulants: Do not use citrate, oxalate, or EDTA as anticoagulants as they chelate calcium, leading to falsely low results.
-
Storage: Serum should be separated from the clot as soon as possible. Calcium in serum is stable for up to 7 days at 2-8°C and for up to 6 months when frozen at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol
The following is a generalized manual procedure. Automated procedures should follow the specific instrument application instructions.
Assay Workflow
Caption: Step-by-step workflow for the manual this compound assay.
Detailed Procedure
-
Preparation: Allow all reagents, controls, and samples to reach room temperature (15-30°C) before use.
-
Labeling: Label test tubes appropriately for "Reagent Blank," "Standard," "Control," and each "Sample."
-
Reagent Dispensing: Pipette 1.0 mL of the this compound reagent into each labeled tube.
-
Sample Addition:
-
To the "Reagent Blank" tube, add no sample.
-
To the "Standard" tube, add 10 µL of the calcium standard.
-
To the "Control" tubes, add 10 µL of the respective control sera.
-
To each "Sample" tube, add 10 µL of the corresponding serum sample.
-
-
Incubation: Mix the contents of each tube thoroughly and let them stand at room temperature for at least 1-5 minutes. The final color is stable for at least 60 minutes when protected from light.
-
Measurement:
-
Set the spectrophotometer wavelength to 650 nm.
-
Zero the instrument using the "Reagent Blank."
-
Read and record the absorbance of the standard, controls, and all samples.
-
Calculation of Results
The calcium concentration in the sample is calculated using the following formula:
Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (mg/dL)
For samples with calcium concentrations exceeding the linearity limit of the assay, dilute the sample with 0.9% NaCl, re-assay, and multiply the result by the dilution factor.
Performance Characteristics
The performance characteristics of the this compound assay are summarized below. These values are typical and may vary between different reagent manufacturers and instrumentations.
| Parameter | Typical Value |
| Wavelength | 600 - 660 nm (650 nm is common) |
| Linearity | Up to 15 - 20 mg/dL |
| Sensitivity | Detection limits range from 0.026 to 0.41 mg/dL |
| Incubation Time | 1 - 5 minutes at room temperature |
| Color Stability | At least 60 minutes |
Interferences
-
Hemolysis: Gross hemolysis may interfere with the assay. Fresh, unhemolyzed serum is preferred.
-
Lipemia: Severely lipemic samples may cause turbidity and interfere with the reading. A serum blank may be required for such samples.
-
Bilirubin: No significant interference is typically observed from bilirubin up to 20-28 mg/dL.
-
Anticoagulants: EDTA, citrate, and oxalate will falsely lower calcium levels and must not be used.
Quality Control
It is recommended to run at least two levels of quality control sera (normal and abnormal) with each batch of samples. The results should fall within the manufacturer's specified ranges. If control values are out of range, patient results should not be reported, and troubleshooting steps should be initiated.
Safety Precautions
-
This reagent is for in vitro diagnostic use only.
-
This compound reagent may be irritating to the skin. Avoid contact and wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Dispose of all waste materials in accordance with local regulations.
References
Application Notes and Protocols for Intracellular Calcium Imaging in Oocytes using Arsenazo III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the metallochromic indicator Arsenazo III for the quantitative measurement of intracellular calcium ([Ca²⁺]i) in oocytes. This document includes the principles of the method, detailed experimental protocols, and data presentation guidelines.
Introduction to the this compound Method
This compound is a sensitive and reliable colorimetric indicator for calcium ions. It forms a colored complex with Ca²⁺, causing a shift in its absorbance spectrum. The principle of this method lies in the measurement of light absorbance by the this compound-Ca²⁺ complex at specific wavelengths. In the presence of Ca²⁺, this compound exhibits strong absorbance peaks around 600-660 nm.[1] The change in absorbance at these wavelengths is proportional to the concentration of free intracellular calcium, allowing for quantitative analysis of [Ca²⁺]i dynamics in real-time.
This method is particularly useful for studying Ca²⁺ signaling events in large cells like oocytes, such as the characteristic calcium oscillations that occur upon fertilization.[2] In mammalian oocytes, the resting intracellular free Ca²⁺ concentration is approximately 100 nM.[2][3] Upon fertilization, a series of Ca²⁺ oscillations are triggered, with concentrations increasing more than 10-fold, reaching the micromolar range.[2]
Advantages of the this compound Method:
-
High Sensitivity: Capable of detecting small changes in [Ca²⁺]i.
-
Rapid Response: Allows for the monitoring of fast calcium transients.
-
Quantitative Measurement: With proper calibration, absorbance changes can be directly correlated to [Ca²⁺]i concentrations.
-
Compatibility with Microspectrophotometry: Well-suited for single-cell measurements on a microscope.
Limitations to Consider:
-
pH Sensitivity: The affinity of this compound for Ca²⁺ is pH-dependent. Therefore, significant intracellular pH changes can affect the measurements.
-
Interference from other Cations: this compound can also bind to other divalent cations, such as magnesium, though its affinity for Ca²⁺ is significantly higher.
-
Invasive Loading: The dye must be introduced into the oocyte via microinjection, which requires technical skill and can be stressful for the cell.
-
Potential for Buffering: At high intracellular concentrations, this compound can buffer intracellular Ca²⁺, potentially altering the natural signaling dynamics.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in oocyte calcium imaging.
Table 1: Properties of this compound
| Parameter | Value | Notes |
| Absorbance Maxima (Ca²⁺-bound) | ~600-660 nm | The exact peak can vary with conditions. |
| Absorbance Maximum (Ca²⁺-free) | ~540 nm | |
| Isosbestic Point | ~575 nm | Wavelength where absorbance is independent of Ca²⁺ concentration. |
| Dissociation Constant (Kd) for Ca²⁺ | Highly dependent on pH, ionic strength, and dye concentration. | Can range from 15-60 µM in physiological-like solutions. |
| Stoichiometry (Ca²⁺:this compound) | 1:1 | Under most physiological conditions. |
Table 2: Typical Experimental Parameters for Oocyte Calcium Imaging
| Parameter | Recommended Range | Notes |
| Intracellular this compound Concentration | 0.1 - 1.0 mM | Higher concentrations increase signal but also buffering capacity. |
| Resting [Ca²⁺]i in Oocytes | ~100 nM | The basal calcium level in a mature, unstimulated oocyte. |
| Peak [Ca²⁺]i during Fertilization | >1 µM | Represents a greater than 10-fold increase from resting levels. |
| Wavelength for Measurement | 660 nm (or 650 nm) | Provides a good signal for the Ca²⁺-bound form. |
| Reference Wavelength | >700 nm | A wavelength where neither form of the dye absorbs significantly. |
Experimental Protocols
Protocol for Preparation of this compound for Microinjection
-
Reagent Preparation:
-
Prepare a stock solution of this compound (salt form) at 10-20 mM in a calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).
-
Vortex thoroughly to dissolve. The solution should be a deep red/purple color.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Loading the Microinjection Needle:
-
Back-load a pulled glass microinjection needle with the this compound stock solution using a microloader pipette tip.
-
Alternatively, the solution can be front-loaded by aspiration.
-
Ensure there are no air bubbles in the needle tip.
-
Protocol for Microinjection of this compound into Oocytes
This protocol is a general guideline and may need to be optimized for specific oocyte types (e.g., mouse, Xenopus).
-
Oocyte Preparation:
-
Collect and prepare oocytes according to standard laboratory protocols.
-
Place the oocytes in a dish with an appropriate culture medium.
-
-
Microinjection Setup:
-
Use a standard inverted microscope equipped with micromanipulators.
-
Secure the loaded microinjection needle and a holding pipette to the micromanipulators.
-
-
Injection Procedure:
-
Gently secure an oocyte with the holding pipette.
-
Bring the microinjection needle to the same focal plane as the oocyte.
-
Carefully insert the needle into the cytoplasm of the oocyte.
-
Inject a small volume of the this compound solution. The final intracellular concentration should be in the range of 0.1-1.0 mM. The injected volume can be calibrated by measuring the diameter of an injected oil droplet.
-
Slowly withdraw the needle.
-
Allow the oocyte to recover for at least 30-60 minutes before imaging.
-
Protocol for Absorbance Measurement in a Single Oocyte
-
Microscope Setup:
-
Use an inverted microscope equipped with a light source (e.g., halogen or xenon lamp) and a photodetector (e.g., photodiode or a sensitive camera).
-
The light path should pass through the oocyte.
-
Use narrow band-pass filters to select the desired wavelengths (e.g., 660 nm for measurement and >700 nm for reference).
-
-
Data Acquisition:
-
Position the injected oocyte in the light path.
-
Measure the light intensity passing through the oocyte at the measurement wavelength (I_660) and the reference wavelength (I_ref).
-
Also, measure the background light intensity (without the oocyte) at both wavelengths (I_bkg_660 and I_bkg_ref).
-
The absorbance (A) can be calculated as: A = -log10 [ (I_660 - I_bkg_660) / (I_ref - I_bkg_ref) ]
-
-
Recording Calcium Dynamics:
-
Record the absorbance over time to monitor changes in [Ca²⁺]i.
-
Stimulate the oocyte as required by the experiment (e.g., addition of sperm or a pharmacological agent) and continue recording.
-
Protocol for In Vitro Calibration of this compound Signal
To convert absorbance values to absolute [Ca²⁺] concentrations, an in vitro calibration curve should be generated under conditions that mimic the intracellular environment of the oocyte.
-
Preparation of Calibration Buffers:
-
Prepare a series of Ca²⁺-EGTA buffers with known free Ca²⁺ concentrations (e.g., from 100 nM to 10 µM) at a pH and ionic strength similar to the oocyte cytoplasm (e.g., pH 7.2, ~150 mM K⁺).
-
Computer programs such as MaxChelator can be used to calculate the required amounts of CaCl₂ and EGTA.
-
-
Measurement:
-
Add a known concentration of this compound (e.g., 100 µM) to each calibration buffer.
-
Measure the absorbance of each solution at 660 nm using a spectrophotometer or the microscope setup.
-
Measure the absorbance of the dye in a zero-calcium buffer (A_min) and a saturating calcium buffer (A_max).
-
-
Calculation of [Ca²⁺]:
-
The relationship between absorbance and [Ca²⁺] can be described by the following equation: [Ca²⁺] = Kd * (A - A_min) / (A_max - A)
-
Where Kd is the apparent dissociation constant of this compound for Ca²⁺ under the specific experimental conditions. The Kd can be determined from the calibration curve.
-
Visualizations
Signaling Pathway of Oocyte Activation
The following diagram illustrates the signaling cascade leading to intracellular calcium release in an oocyte upon fertilization.
Caption: Sperm-oocyte fusion releases PLCζ, initiating the IP₃ pathway and causing Ca²⁺ release from the ER, leading to oocyte activation.
Experimental Workflow
This diagram outlines the key steps for measuring intracellular calcium in oocytes using this compound.
Caption: Workflow for oocyte calcium imaging: preparation, microinjection, recovery, data acquisition, and analysis.
References
Application Notes and Protocols for Arsenazo III Calcium Assay Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of calcium (Ca²⁺) concentration in various biological samples using an Arsenazo III-based colorimetric assay. The protocol is designed for use in research, and drug development settings.
Principle of the Assay
The this compound calcium assay is based on the specific reaction between calcium ions and the this compound dye at a slightly acidic or neutral pH.[1][2][3] This interaction forms a stable, colored calcium-Arsenazo III complex, which results in a shift in the absorbance spectrum of the dye. The intensity of the purple-colored complex, measured spectrophotometrically at a wavelength between 600 nm and 660 nm, is directly proportional to the total calcium concentration in the sample.[1][4] The high affinity of this compound for calcium allows for sensitive and accurate measurements. To prevent interference from magnesium, some kits include 8-hydroxyquinoline or its sulfonate derivative.
Materials and Reagents
-
This compound Reagent: A buffered solution containing this compound. May also contain detergents and stabilizers.
-
Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).
-
Samples: Serum, heparinized plasma, urine, cell culture supernatants, or cell lysates. Note: Do not use EDTA, citrate, or oxalate as anticoagulants as they chelate calcium.
-
Microplate reader or spectrophotometer capable of measuring absorbance at 650 nm.
-
Precision pipettes and tips.
-
Microplates (96-well, clear flat-bottom) or cuvettes.
-
Deionized or distilled water.
-
0.9% Saline solution (for sample dilution).
Experimental Protocols
Reagent Preparation
The this compound reagent and calcium standard are typically provided ready-to-use. Allow reagents to come to room temperature before use.
Sample Preparation
-
Serum and Plasma: Fresh, unhemolyzed serum is the preferred specimen. If using plasma, it must be collected with heparin. Centrifuge blood samples to separate serum or plasma from blood cells.
-
Urine: For 24-hour urine collection, acidify the collection container with HCl to dissolve any calcium salts. Before the assay, dilute the urine sample (e.g., 1:2 or 1:3) with deionized water.
-
Cell Culture Supernatants: Centrifuge the supernatant to remove any cells or debris. The clear supernatant can then be used directly in the assay.
-
Cell Lysates: Prepare cell lysates using a suitable lysis buffer that does not contain calcium chelators. Centrifuge the lysate to pellet cellular debris and use the clear supernatant for the assay.
Assay Procedure
-
Set up the Assay: Label tubes or microplate wells for Reagent Blank, Standard, and Samples.
-
Pipetting:
-
Reagent Blank: Add 1.0 mL of this compound Reagent.
-
Standard: Add 1.0 mL of this compound Reagent and 10-20 µL of Calcium Standard.
-
Sample: Add 1.0 mL of this compound Reagent and 10-20 µL of the sample.
-
-
Incubation: Mix the contents of each tube or well thoroughly and incubate for 2 to 5 minutes at room temperature. The final color is stable for at least one hour when protected from light.
-
Measurement: Measure the absorbance at 650 nm using a spectrophotometer or microplate reader. Set the instrument to zero with the Reagent Blank.
Data Analysis
Calculate the calcium concentration in the samples using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
If the sample was diluted, multiply the result by the dilution factor.
Data Presentation
Reagent Composition and Assay Parameters
| Parameter | Value | Reference |
| Reagent Composition | ||
| This compound | > 0.18 mmol/L | |
| Imidazol Buffer (pH 6.8) | > 90 mmol/L | |
| Assay Parameters | ||
| Wavelength | 650 nm (range: 600-660 nm) | |
| Incubation Time | 2-5 minutes | |
| Incubation Temperature | Room Temperature (15-30°C) | |
| Linearity | Up to 20-32 mg/dL |
Sample Handling and Storage
| Sample Type | Anticoagulant | Stability (2-8°C) | Stability (-20°C) |
| Serum/Plasma | Heparin | 7-10 days | 6 months |
| Urine (acidified) | N/A | 10 days | 21 days |
Data compiled from multiple sources.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Calcium Assay.
Principle of Detection
Caption: Formation of the Ca²⁺-Arsenazo III complex for detection.
Troubleshooting and Considerations
-
Interferences: Avoid using anticoagulants like EDTA, citrate, or oxalate. High levels of hemoglobin or bilirubin may interfere, especially if measuring at 600 nm. Magnesium interference is generally minimal but can be a factor in some kits.
-
Contamination: Use acid-washed glassware or plastic containers to avoid calcium contamination.
-
Linearity: If sample concentrations are expected to be high, dilute the sample with 0.9% saline and re-assay, remembering to multiply the final result by the dilution factor.
-
Calibration: For automated systems, using a serum-based calibrator may provide more accurate results than an aqueous standard.
References
Application Note: Wavelength Selection for the Spectrophotometric Measurement of Calcium Using Arsenazo III
Introduction
Arsenazo III is a sensitive and specific metallochromic indicator dye widely used for the quantitative determination of calcium in various biological samples, including serum, plasma, and urine.[1][2][3] The assay is based on the formation of a colored complex between this compound and calcium ions in a buffered solution.[4][5] This application note provides detailed guidance on the optimal wavelength selection for accurately measuring the this compound-calcium complex, along with a comprehensive experimental protocol for researchers, scientists, and drug development professionals.
Principle of the Assay
At a neutral or slightly acidic pH, this compound binds to calcium ions to form a stable, blue-purple colored complex. This complex exhibits a distinct absorbance maximum at a different wavelength compared to the free dye, allowing for the spectrophotometric quantification of calcium. The intensity of the color produced is directly proportional to the total calcium concentration in the sample.
Wavelength Selection
The selection of an appropriate wavelength is critical for achieving high sensitivity and accuracy in the this compound-calcium assay. The optimal wavelength for measuring the absorbance of the this compound-calcium complex is widely cited as 650 nm . However, a range of wavelengths around this peak, as well as other specific wavelengths, are also utilized depending on the instrumentation and specific assay conditions.
A summary of key wavelengths for the this compound-calcium assay is presented in the table below.
| Wavelength (nm) | Description | Application |
| 650 | Primary Absorbance Maximum of the this compound-Calcium Complex. | This is the most commonly recommended wavelength for maximizing the signal from the complex, offering high sensitivity. |
| 600 | Secondary Absorbance Maximum of the this compound-Calcium Complex. | An alternative wavelength that can be used for measurement, though it may result in a higher reagent blank. |
| 660 | Alternative Absorbance Maximum of the this compound-Calcium Complex. | Often used to minimize interference from hemolysis and bilirubin. |
| 630 | Alternative Measurement Wavelength. | Falls within the acceptable range for measuring the colored complex. |
| 640-660 | Measurement Range. | A generally accepted range for spectrophotometers that may not have a specific 650 nm filter. |
| 700 | Blanking Wavelength. | Used as a secondary wavelength in bichromatic measurements to correct for interference from lipemia. |
| 458 | Isosbestic Point. | The wavelength at which the absorbance of the free this compound and the this compound-calcium complex are equal. This can be used in dual-wavelength measurements to correct for variations in dye concentration. |
Experimental Protocol: Quantitative Determination of Calcium with this compound
This protocol provides a general procedure for the manual spectrophotometric determination of calcium in serum or plasma using an this compound-based reagent.
Materials and Reagents
-
This compound Reagent (containing this compound, a buffer such as Imidazole or PIPES at a pH between 6.5 and 7.0, and stabilizers).
-
Calcium Standard (e.g., 10 mg/dL or 2.5 mmol/L).
-
Control Sera (normal and abnormal levels).
-
Spectrophotometer capable of reading at 650 nm (or other selected wavelength).
-
Micropipettes and tips.
-
Test tubes or cuvettes.
-
0.9% Saline solution (for dilutions).
Specimen Handling
-
Use fresh, unhemolyzed serum or heparinized plasma. Do not use anticoagulants such as EDTA, citrate, or oxalate as they chelate calcium.
-
Serum should be separated from the clot as soon as possible.
-
Calcium in serum is stable for up to 7 days at 2-8°C. For longer storage, samples can be frozen at -20°C.
Assay Procedure
-
Reagent Preparation: Allow the this compound reagent and samples to reach room temperature before use.
-
Pipetting: Label test tubes for a reagent blank, standard, controls, and unknown samples.
-
Pipette 1.0 mL of the this compound reagent into each tube.
-
Add 10 µL of the respective sample (standard, control, or unknown serum/plasma) to the corresponding tubes. For the reagent blank, add 10 µL of deionized water.
-
-
Incubation: Mix the contents of each tube gently and incubate for at least 1 to 5 minutes at room temperature. The final color is typically stable for at least 60 minutes.
-
Measurement:
-
Set the spectrophotometer to a wavelength of 650 nm.
-
Zero the instrument with the reagent blank.
-
Read and record the absorbance of the standard, controls, and all unknown samples.
-
Calculations
The concentration of calcium in the unknown samples can be calculated using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Linearity
If a sample's calcium concentration exceeds the linear range of the assay (typically up to 15-20 mg/dL), it should be diluted with 0.9% saline, re-assayed, and the result multiplied by the dilution factor.
Interferences
-
Hemolysis: Can interfere with the assay, especially at 600 nm. Measuring at 660 nm can minimize this interference.
-
Bilirubin: High concentrations of bilirubin generally do not cause significant interference.
-
Lipemia: Severely lipemic samples may cause positive interference. A sample blank or bichromatic measurement (e.g., 660/700 nm) can be used to correct for this.
-
Magnesium: The this compound method shows high specificity for calcium, and magnesium generally does not interfere at physiological concentrations.
Visualizations
Caption: Experimental workflow for this compound-calcium measurement.
Caption: Logical relationship in the this compound calcium assay.
References
Application of Arsenazo III in Photoacoustic Imaging of Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of physiological processes, including muscle contraction, neurotransmission, and cell proliferation.[1] Dysregulation of calcium signaling is implicated in numerous pathologies.[1] Consequently, the ability to visualize and quantify calcium dynamics in real-time and with deep tissue penetration is of paramount importance in biomedical research and drug development. While fluorescence-based calcium imaging has been instrumental, its application in deep tissue is limited by light scattering.[2] Photoacoustic (PA) imaging, a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound, offers a powerful alternative for in vivo calcium imaging.[1][2]
Arsenazo III is a calcium-sensitive dye that exhibits a distinct shift in its absorption spectrum upon binding to calcium. This property makes it an excellent contrast agent for photoacoustic imaging, where absorbed light energy is converted into ultrasonic waves. In the absence of calcium, this compound has an absorption peak around 560 nm. Upon chelation with Ca²⁺, the absorbance shifts to longer wavelengths with peaks at approximately 600 nm and 650 nm. This spectral shift allows for the ratiometric detection of calcium concentrations, providing a robust and quantifiable imaging approach.
Principle of Photoacoustic Calcium Imaging with this compound
The fundamental principle lies in the change of this compound's optical absorption properties in the presence of calcium. When a pulsed laser, tuned to a wavelength strongly absorbed by the this compound-Ca²⁺ complex (e.g., 650 nm or 680 nm), illuminates the tissue, the dye absorbs the light energy. This energy absorption leads to a transient thermoelastic expansion of the dye molecules, generating an initial pressure rise. This pressure propagates through the tissue as an ultrasound wave, which is then detected by an ultrasound transducer. The intensity of the photoacoustic signal is directly proportional to the local concentration of the this compound-Ca²⁺ complex, thus providing a measure of the local calcium concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported in the literature for the use of this compound in photoacoustic calcium imaging.
| Parameter | Value | Experimental Conditions | Reference |
| This compound Concentration | 25 µM | In vitro phantom studies | |
| Calcium Detection Range | 1 - 20 µM (Linear) | In vitro phantom studies with 25 µM this compound | |
| Excitation Wavelengths | 600 nm, 650 nm, 680 nm | In vitro phantom and spectrophotometry studies | |
| Isosbestic Point | 575 nm | Spectrophotometry of this compound with varying Ca²⁺ | |
| Temporal Resolution | 100 ms (10 Hz laser repetition rate) | In vitro phantom studies | |
| Delivery Method | Direct injection, Liposomal encapsulation | In vitro studies |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
18 MΩ water
-
HEPES buffered saline (pH 7.4)
-
CaCl₂
-
EDTA
Procedure:
-
Dissolve this compound in 18 MΩ water to prepare a 10 mM stock solution.
-
Protect the stock solution from light and store it at 4°C.
-
For experiments, dilute the stock solution to the desired final concentration (e.g., 25 µM) in HEPES buffered saline (pH 7.4).
In Vitro Phantom Imaging Protocol
This protocol describes a typical phantom experiment to characterize the photoacoustic response of this compound to varying calcium concentrations.
Materials:
-
This compound working solution (25 µM)
-
CaCl₂ solutions of varying concentrations (e.g., 1 µM to 500 µM)
-
Tygon tubing (e.g., ID = 1.29 mm, OD = 2.29 mm)
-
Water-filled imaging tank with an optical window
-
Pulsed laser system (e.g., OPO laser) tuned to 680 nm
-
Ultrasound transducer
-
Syringe pump
-
Data acquisition system
Experimental Workflow:
Procedure:
-
Prepare samples by titrating 25 µM this compound with CaCl₂ to achieve a range of calcium concentrations (e.g., 1 µM to 500 µM).
-
Construct a phantom by threading Tygon tubing through a water-filled tank with an optical window for laser irradiation.
-
Using a syringe pump, inject 1 mL of the sample into the tubing.
-
Irradiate the tubing containing the sample with a pulsed laser tuned to 680 nm.
-
Acquire the resulting photoacoustic signals using an ultrasound transducer. A-line scans are typically collected.
-
Measure the peak-to-peak magnitude of the photoacoustic signal for each sample, which is indicative of the light absorption by the this compound-Ca²⁺ complex.
-
Plot the photoacoustic signal intensity as a function of the calcium concentration to determine the linear detection range and saturation point.
-
After each measurement, flush the tubing with EDTA followed by 18 MΩ water to remove any residual calcium and dye.
In Vivo Considerations and Future Directions
While the presented protocols focus on in vitro phantom studies, the ultimate goal is to apply this technique for in vivo calcium imaging. A significant challenge for in vivo application is the delivery of the membrane-impermeant this compound into the cytosol of target cells.
Liposomal Delivery: One promising approach is the encapsulation of this compound within liposomes. Studies have shown that this compound can be successfully encapsulated in liposomes, which can potentially facilitate its delivery into cells. Further research is needed to validate the cellular uptake of these liposomes and the subsequent release of the dye into the cytosol.
Alternative Dyes: Chlorophosphonazo III (CPZ III), an analog of this compound, has also been investigated as a photoacoustic contrast agent for calcium imaging. CPZ III exhibits absorbance peaks at approximately 610 nm and 660 nm in the presence of calcium and may offer advantages in terms of cell permeability and reduced cytotoxicity concerns associated with arsenic-containing compounds.
Conclusion
This compound is a valuable contrast agent for the photoacoustic imaging of calcium, offering a sensitive and quantitative method for studying calcium dynamics. The protocols and data presented here provide a foundation for researchers to utilize this technique in their studies. Future advancements in targeted delivery strategies and the exploration of alternative dyes will further enhance the capabilities of photoacoustic imaging for elucidating the complex role of calcium in health and disease.
References
Application Notes and Protocols: Use of Arsenazo III for Evaluating Calcium Transport in Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a myriad of cellular processes, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a complex system of channels, pumps, and binding proteins located in the plasma membrane and the membranes of various organelles, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria. Dysregulation of Ca²⁺ transport is implicated in numerous pathologies, making the study of Ca²⁺ fluxes a critical area of research.
Permeabilized cell preparations offer a powerful in vitro model to study intracellular Ca²⁺ transport mechanisms in a near-native environment. By selectively permeabilizing the plasma membrane, researchers can gain direct access to the intracellular environment to manipulate and measure the activity of organelles involved in Ca²⁺ homeostasis. Arsenazo III is a metallochromic indicator dye that is widely used for the spectrophotometric measurement of Ca²⁺ concentrations. In a mildly acidic environment, this compound forms a colored complex with Ca²⁺, and the resulting absorbance change, typically measured at 650 nm, is proportional to the Ca²⁺ concentration.[1][2] This application note provides detailed protocols for the use of this compound to evaluate Ca²⁺ transport in permeabilized cells.
Principle of the Assay
The this compound method is based on the specific and rapid binding of this compound to Ca²⁺ ions.[3] At a neutral or mildly acidic pH, the formation of the Ca²⁺-Arsenazo III complex results in a significant shift in the dye's absorption spectrum, with maximal absorbance around 650 nm.[1][2] This property allows for the sensitive detection of changes in free Ca²⁺ concentration in the experimental buffer, reflecting the uptake or release of Ca²⁺ by intracellular organelles within the permeabilized cells. Dual-wavelength spectrophotometry is often employed to minimize interference from other cellular components and changes in turbidity.
Quantitative Data
The following tables summarize key quantitative parameters of the this compound calcium assay.
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Reference |
| Absorbance Maximum (Ca²⁺-bound) | 650 nm (range: 640-660 nm) | |
| Isosbestic Point | ~575 nm | |
| Molar Absorptivity (Alkaline pH) | ~26,574 L mol⁻¹ cm⁻¹ | |
| Molar Absorptivity (Acidic pH) | ~13,787 L mol⁻¹ cm⁻¹ |
Table 2: Typical Reagent Composition and Assay Conditions
| Component | Concentration/Condition | Reference |
| This compound | > 0.18 mmol/L | |
| Buffer | Imidazole or MOPS | |
| pH | 6.5 - 7.2 | |
| Temperature | Room Temperature (20-25°C) | N/A |
| Wavelength for Measurement | 650 nm | |
| Reference Wavelength (optional) | 700 nm |
Experimental Protocols
Protocol 1: Preparation of Permeabilized Cells
This protocol describes the preparation of permeabilized cells using either digitonin or saponin. The optimal concentration of the permeabilizing agent and the incubation time should be empirically determined for each cell type.
Materials:
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Cell culture of interest
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Phosphate-Buffered Saline (PBS), Ca²⁺-free
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Permeabilization Buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, pH 7.2)
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Digitonin or Saponin stock solution (e.g., 10 mg/mL in DMSO)
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Trypan Blue solution (0.4%)
-
Microcentrifuge
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Hemocytometer or automated cell counter
Procedure:
-
Harvest cultured cells by trypsinization or gentle scraping.
-
Wash the cells twice with ice-cold Ca²⁺-free PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
Add the permeabilizing agent (digitonin or saponin) to the cell suspension. A starting concentration of 25-50 µg/mL for digitonin or 50-100 µg/mL for saponin is recommended.
-
Incubate on ice for 5-10 minutes with gentle agitation.
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To assess permeabilization, take a small aliquot of the cell suspension and add an equal volume of Trypan Blue solution. A permeabilization efficiency of >90% (as indicated by blue staining) is desirable.
-
Once the desired level of permeabilization is achieved, wash the cells twice with ice-cold Permeabilization Buffer to remove the permeabilizing agent.
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Resuspend the final permeabilized cell pellet in the appropriate assay buffer for the calcium transport experiment.
Protocol 2: this compound Assay for Calcium Transport
This protocol details the measurement of Ca²⁺ uptake by intracellular organelles in permeabilized cells using a spectrophotometer.
Materials:
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Permeabilized cells (from Protocol 1)
-
Assay Buffer (e.g., Permeabilization Buffer supplemented with respiratory substrates like 5 mM glutamate and 5 mM malate for mitochondrial uptake, and an ATP regeneration system like 1.5 mM ATP, 5 mM phosphocreatine, and 10 U/mL creatine kinase)
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This compound stock solution (e.g., 10 mM in water)
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CaCl₂ standard solution (e.g., 10 mM)
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Dual-wavelength spectrophotometer with a cuvette stirrer
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Reagents to stimulate or inhibit Ca²⁺ transport (e.g., IP₃, ionomycin, thapsigargin)
Procedure:
-
Set the dual-wavelength spectrophotometer to measure the absorbance difference between 650 nm and a reference wavelength (e.g., 700 nm).
-
Add 2 mL of Assay Buffer to a cuvette and place it in the spectrophotometer.
-
Add this compound to the cuvette to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
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Allow the baseline absorbance to stabilize.
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Add the permeabilized cell suspension to the cuvette (e.g., 0.5-1 x 10⁶ cells).
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Initiate Ca²⁺ uptake by adding a known amount of CaCl₂ (e.g., 10-20 µM). A decrease in the absorbance at 650 nm indicates Ca²⁺ uptake by the cells.
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Monitor the change in absorbance over time. The rate of Ca²⁺ uptake can be calculated from the slope of the absorbance trace.
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To study the effects of specific inhibitors or activators, these reagents can be added before or after the addition of Ca²⁺. For example, adding an uncoupler like FCCP will induce the release of Ca²⁺ from mitochondria.
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At the end of each experiment, calibrate the this compound signal by the sequential addition of known amounts of CaCl₂ to determine the relationship between absorbance change and Ca²⁺ concentration.
Visualizations
Caption: Intracellular Ca²⁺ release pathway.
Caption: this compound assay workflow.
Caption: Assay component relationships.
Troubleshooting and Considerations
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Purity of this compound: Commercial preparations of this compound can vary in purity. It is advisable to use a high-purity grade or to determine the concentration of the active dye spectrophotometrically.
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Interference from other ions: While this compound is relatively selective for Ca²⁺ at neutral pH, it can also bind to other divalent cations such as Mg²⁺. The presence of Mg²⁺ in the assay buffer can be accounted for by running appropriate controls.
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pH sensitivity: The affinity of this compound for Ca²⁺ is pH-dependent. It is crucial to maintain a stable pH throughout the experiment.
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Cell health and permeabilization: The quality of the permeabilized cell preparation is critical for obtaining reliable results. Over-permeabilization can damage organelle membranes, while under-permeabilization will prevent access to the intracellular environment.
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Calibration: Accurate calibration of the this compound signal with known Ca²⁺ concentrations is essential for the quantitative analysis of Ca²⁺ transport rates.
Conclusion
The use of this compound in conjunction with permeabilized cells provides a robust and versatile method for studying the mechanisms of intracellular Ca²⁺ transport. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully implement this technique in their studies of Ca²⁺ signaling and homeostasis. Careful optimization of the experimental conditions for the specific cell type and biological question is key to obtaining high-quality, reproducible data.
References
Troubleshooting & Optimization
How to correct for magnesium interference in Arsenazo III calcium assay.
This guide provides troubleshooting and frequently asked questions regarding the correction for magnesium interference in Arsenazo III-based calcium assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calcium concentration reading artificially high when using the this compound assay?
An artificially high calcium reading can be caused by the presence of magnesium ions in your sample. This compound, while primarily a calcium indicator, can also bind to magnesium, although with a lower affinity. This cross-reactivity leads to an overestimation of the true calcium concentration. The extent of this interference is dependent on the pH of the reaction and the relative concentrations of calcium and magnesium.
Q2: How does magnesium interfere with the this compound calcium assay?
This compound is a metallochromic indicator that forms a colored complex with calcium, which is then measured spectrophotometrically. However, it can also form a complex with magnesium, which absorbs light in a similar wavelength range. This results in a cumulative absorbance reading that reflects both calcium and magnesium binding, leading to an inaccurate, elevated calcium measurement.
Q3: What are the primary methods to correct for magnesium interference?
There are two main strategies to mitigate magnesium interference:
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Chelation/Masking: Introducing a masking agent that selectively binds to magnesium, preventing it from reacting with this compound.
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pH Optimization: Adjusting the pH of the reaction buffer to a range where the this compound-calcium interaction is optimal and the this compound-magnesium interaction is minimized.[1]
Q4: What specific reagents can be used to mask magnesium ions?
8-hydroxyquinoline and its more water-soluble derivative, 8-hydroxyquinoline sulfonate, are effective magnesium-masking agents.[2][3] These compounds selectively chelate magnesium ions, making them unavailable to bind with this compound. Formulations of this compound reagents for clinical use often include one of these agents.[2][3]
Q5: How does adjusting the pH help in correcting for the interference?
Performing the assay at a slightly acidic pH (e.g., pH 5.0-6.0) can eliminate magnesium interference. However, this approach presents a trade-off. The molar absorptivity of the calcium-Arsenazo III complex is significantly lower at an acidic pH compared to a more optimal alkaline pH, which reduces the overall sensitivity of the assay.
Q6: Can I use bichromatic analysis to correct for interference?
Yes, measuring the absorbance at two wavelengths (bichromatic analysis) can help reduce interference from magnesium and other substances. A common approach is to measure the peak absorbance of the Ca-Arsenazo III complex (around 650-660 nm) and a reference wavelength where the complex has minimal absorbance (e.g., 700 nm). The difference in absorbance is then used to calculate the calcium concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Consistently high calcium readings in samples known to contain magnesium. | Magnesium interference. | 1. Incorporate a magnesium masking agent like 8-hydroxyquinoline (5 mmol/L) into your reagent buffer. 2. Ensure your assay pH is optimized for calcium specificity (if not using a masking agent). 3. Utilize a bichromatic measurement at 660/700 nm. |
| Low assay sensitivity. | Suboptimal pH. | If you are using an acidic pH to avoid magnesium interference, be aware that this reduces the signal. The molar absorptivity at an acidic pH can be about half of that at an alkaline pH. Consider using a masking agent at a more optimal alkaline pH to improve sensitivity. |
| Precipitation in the reagent. | Use of 8-hydroxyquinoline in an alkaline reagent. | 8-hydroxyquinoline has low water solubility and can precipitate when complexed with magnesium in alkaline solutions. Use the more soluble alternative, 8-hydroxyquinoline sulfonate, for alkaline assay conditions. |
Experimental Protocol: this compound Assay with Magnesium Correction
This protocol describes a manual endpoint assay using 8-hydroxyquinoline as a magnesium masking agent.
1. Reagent Preparation:
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This compound Reagent (with Mg Masking):
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Buffer (e.g., Imidazole or PIPES), 100 mmol/L, pH 6.8
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This compound, 0.2 mmol/L
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8-hydroxyquinoline, 5 mmol/L
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(Optional) Surfactants and preservatives like sodium azide (<0.1%).
-
Store at 2-8°C.
-
-
Calcium Standard:
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A certified calcium standard solution (e.g., 10 mg/dL).
-
Store as recommended by the manufacturer.
-
2. Assay Procedure:
-
Setup: Label cuvettes for a reagent blank, calcium standard, and your unknown samples.
-
Pipetting:
-
Add 1.0 mL of the this compound Reagent to each cuvette.
-
Add 20 µL of deionized water (for blank), Calcium Standard, or sample to the corresponding cuvettes.
-
-
Incubation: Mix the contents of each cuvette well and incubate for 5 minutes at room temperature (25-30°C).
-
Measurement:
-
Set your spectrophotometer to read absorbance at 650 nm (a range of 630-660 nm is acceptable).
-
Zero the spectrophotometer using the reagent blank.
-
Read the absorbance of the standard and the samples. The color complex is stable for at least one hour when protected from light.
-
3. Calculation:
Calculate the calcium concentration in your sample using the following formula:
Diagrams
Caption: Workflow for correcting magnesium interference in the this compound assay.
References
Effect of pH on Arsenazo III absorbance and calcium binding.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arsenazo III for calcium measurement. The information addresses common issues related to the effect of pH on this compound absorbance and its calcium-binding properties.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for measuring calcium using this compound?
The optimal pH for this compound-based calcium assays depends on the specific experimental conditions and the presence of potentially interfering ions.[1] Generally, a slightly acidic to neutral pH is recommended. A pH range of 6.5 to 7.0 is often used to form a colored complex with calcium, which can be measured spectrophotometrically.[2][3][4][5] Some methods utilize a mildly acidic pH to minimize interference from magnesium. However, alkaline conditions can increase the molar absorptivity of the Calcium-Arsenazo III complex, thereby enhancing sensitivity. It is crucial to maintain a constant pH throughout the experiment as this compound and its complexes are highly sensitive to pH changes.
Q2: How does pH affect the absorbance spectrum of this compound?
The pH of the medium significantly influences the absorption spectrum of this compound. In the absence of calcium, free this compound has a broad absorption peak around 535-540 nm. Upon binding with calcium, the complex exhibits a maximum absorbance at approximately 650 nm. The absorbance of the Ca-Arsenazo III complex at 650 nm increases with rising pH. However, at a pH below 2.9, interference from other metal ions like calcium(II) and copper(II) is minimized. The dissociation constant (KD) of the this compound-Ca complex is also pH-dependent, which in turn affects the absorbance.
Q3: Can magnesium interfere with my calcium measurements, and how does pH play a role?
Yes, magnesium can interfere with this compound-based calcium measurements. While this compound has a much higher affinity for Ca2+ than for Mg2+, magnesium can still bind to the indicator, especially at high concentrations. The interference from magnesium is more pronounced at alkaline pH. To mitigate this, many protocols recommend performing the assay in a slightly acidic medium (pH 5-6), which reduces the binding of magnesium to this compound. Some methods for serum calcium determination at alkaline pH include masking agents like 8-hydroxyquinoline sulfonate to prevent magnesium interference.
Q4: My absorbance readings are unstable. What could be the cause?
Unstable absorbance readings can be due to several factors, with pH fluctuations being a primary suspect. Since the absorbance of both free and calcium-bound this compound is pH-sensitive, even minor changes in pH can lead to variability. Ensure your buffer has sufficient capacity to maintain a stable pH. Other potential causes include temperature fluctuations, as the absorbance of the dye is temperature-sensitive, and degradation of the this compound reagent.
Q5: What is the stoichiometry of the Calcium-Arsenazo III complex, and is it affected by pH?
The stoichiometry of the Calcium-Arsenazo III complex can be complex and is influenced by factors such as pH, ionic strength, and the concentration of this compound itself. While some studies suggest a 1:1 binding ratio of calcium to this compound, others indicate that more than one this compound molecule can bind to a single calcium ion. The protonated state of this compound, which is directly dependent on pH, affects its binding affinity for calcium.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Absorbance Signal | Suboptimal pH for complex formation. | Verify the pH of your buffer and adjust it to the recommended range for your specific protocol (typically slightly acidic to neutral). Consider that alkaline pH can increase sensitivity. |
| Degraded this compound reagent. | Use a fresh stock of this compound. Protect the reagent from light and store it as recommended. | |
| Insufficient calcium concentration. | Ensure your sample contains calcium within the detection range of the assay. Prepare a standard curve with known calcium concentrations. | |
| High Background Absorbance | High concentration of free this compound. | Optimize the concentration of this compound in your assay. |
| Incorrect blank measurement. | Ensure your blank solution contains all assay components except for calcium. | |
| Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. | |
| Inconsistent or Non-Reproducible Results | pH instability. | Use a buffer with adequate buffering capacity to maintain a constant pH throughout the experiment. |
| Temperature fluctuations. | Perform all incubations and measurements at a constant temperature. | |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents and samples. | |
| Suspected Magnesium Interference | Assay performed at a pH that favors Mg2+ binding. | Lower the pH of the assay to a slightly acidic range (pH 5-6) to reduce magnesium interference. If an alkaline pH is necessary, consider using a magnesium-masking agent. |
Quantitative Data Summary
Table 1: Effect of pH on this compound-Calcium Complex Properties
| Parameter | pH Condition | Observation | Reference |
| Molar Absorptivity | Acidic pH | 13,787 L mol⁻¹ cm⁻¹ | |
| Alkaline pH | 26,574 L mol⁻¹ cm⁻¹ | ||
| Absorbance Maxima (λmax) | Free this compound | ~535-540 nm | |
| Ca-Arsenazo III Complex | ~650 nm | ||
| Magnesium Interference | Slightly Acidic (pH 5-6) | Minimized | |
| Alkaline | More pronounced |
Experimental Protocols
Protocol 1: General Spectrophotometric Measurement of Calcium with this compound
This protocol provides a basic framework. Optimal concentrations and incubation times should be determined empirically.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a buffer solution with a specific pH (e.g., 100 mM Imidazole buffer, pH 7.0).
-
Prepare a series of calcium standards of known concentrations.
-
-
Assay Procedure:
-
To a microplate well or cuvette, add the buffer solution.
-
Add the this compound solution to the desired final concentration.
-
Add the calcium standard or unknown sample.
-
Mix thoroughly and incubate for a specified time (e.g., 2-5 minutes) at room temperature, protected from light.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Use a reagent blank (containing buffer and this compound but no calcium) to zero the instrument.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus calcium concentration.
-
Determine the calcium concentration of the unknown samples from the standard curve.
-
Visualizations
Caption: Relationship between pH and key outcomes in this compound calcium assays.
Caption: General experimental workflow for this compound-based calcium measurement.
Caption: Troubleshooting decision tree for inconsistent this compound assay results.
References
Optimizing pH for Arsenazo III in spectrophotometric analysis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Arsenazo III in spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for spectrophotometric analysis using this compound?
A1: The optimal pH for an this compound-based assay is highly dependent on the target analyte. There is no single universal pH; the selection is a critical balance between sensitivity and selectivity.
-
For Calcium Detection: A neutral or mildly acidic pH, typically between 6.5 and 7.0, is most common for measuring calcium in biological samples like serum and plasma.[1][2][3] Some methods use a slightly alkaline medium, which can increase molar absorptivity but requires masking agents to prevent interference.[4][5]
-
For Rare Earth Element (REE) Detection: A strongly acidic pH, between 2.7 and 2.9, is recommended. This acidic environment ensures higher specificity for REEs and prevents interference from other divalent cations like calcium(II) and copper(II).
-
For Thorium and Uranium Detection: Highly acidic conditions are also employed. For instance, thorium analysis may use hydrochloric acid concentrations greater than 6 mol·L⁻¹, and uranium analysis can be performed in 3 mol dm⁻³ perchloric acid.
Q2: Why is pH control so critical for the this compound assay?
A2: pH is a master variable that directly influences several key aspects of the assay:
-
Complex Formation: The binding equilibrium between this compound and the target ion is pH-dependent. Deviations from the optimal pH can lead to incomplete complex formation and reduced sensitivity.
-
Spectral Properties: The absorption spectrum of this compound itself, as well as its metal complexes, is influenced by pH. This can affect the absorbance maxima and the overall signal-to-noise ratio.
-
Selectivity and Interference: The pH of the reaction medium is the primary tool for minimizing interference. For example, in calcium assays, a pH of 5-6 can eliminate interference from magnesium. Conversely, using a very low pH for REE analysis prevents binding of more common ions like calcium.
-
Reagent Stability: The stability of the this compound reagent can be affected by pH. Some formulations have a longer shelf life at an alkaline pH.
Q3: What are the common buffer systems used with this compound?
A3: The choice of buffer is critical for maintaining a stable pH throughout the experiment. Common buffers include:
-
Imidazol: Frequently used for calcium determination at a neutral pH (e.g., pH 6.5 - 6.8).
-
PIPES (1,4-piperazinediethanesulfonic acid): Used in some single-reagent systems for calcium analysis, often around pH 6.8, to avoid specific interferences.
-
Citrate/Phosphate: This buffer system is ideal for creating the highly acidic conditions (pH 2.8) required for rare earth element analysis.
Q4: How does pH affect interference from common ions like magnesium?
A4: this compound can bind to other cations, with magnesium being a primary interferent in calcium analysis. Adjusting the pH is a key strategy to manage this. The dissociation constant of the Mg-Arsenazo III complex is highly pH-dependent. By performing the assay in a slightly acidic range (pH 5-6), the binding of magnesium is significantly reduced, allowing for the selective measurement of calcium. Alternatively, at a neutral or alkaline pH, a masking agent such as 8-hydroxyquinoline sulfonate is often included in the reagent to prevent magnesium from binding to the dye.
Troubleshooting Guide
Problem: My blank absorbance is too high (e.g., >0.50 at 650 nm).
-
Possible Cause 1: Reagent Deterioration. The this compound reagent may have degraded due to improper storage (e.g., exposure to light or high temperatures) or has passed its expiration date.
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Solution: Visually inspect the reagent for turbidity or particles. If any are present, discard the reagent. Always use fresh reagents or those confirmed to be within their stability period.
-
-
Possible Cause 2: Contamination. Glassware or pipette tips may be contaminated with calcium or other cations. Many laboratory detergents contain chelating agents that can interfere with the assay.
-
Solution: Use acid-washed glassware (e.g., soaked in 1N HCl) or dedicated plasticware for all steps. Ensure all containers are thoroughly rinsed with deionized water. Use clean, disposable pipette tips for each sample and reagent.
-
-
Possible Cause 3: Incorrect pH. The pH of the reagent may have shifted outside the optimal range.
-
Solution: Verify the pH of your buffer and final reaction mixture. If preparing reagents in-house, ensure the buffer has sufficient capacity to handle the sample matrix.
-
Problem: I am seeing poor sensitivity or a weak color change.
-
Possible Cause 1: Suboptimal pH. The pH of the reaction is not optimal for the formation of the specific analyte-Arsenazo III complex.
-
Solution: Confirm that the buffer pH is correct for your target analyte (neutral for calcium, acidic for REEs). The molar absorptivity of the complex is highly dependent on pH.
-
-
Possible Cause 2: Incorrect Wavelength. The spectrophotometer is not set to the correct wavelength for the specific complex and pH being used.
-
Solution: The absorbance maximum for the Calcium-Arsenazo III complex is typically measured around 650 nm (or 630-660 nm). Verify the recommended wavelength for your specific protocol.
-
-
Possible Cause 3: Insufficient Incubation Time. The reaction may not have reached completion.
-
Solution: Most protocols recommend an incubation period of 2-5 minutes at room temperature after adding the sample to the reagent. Ensure you are allowing sufficient time for the color to develop fully. The color is typically stable for at least one hour.
-
Problem: I am analyzing plasma samples and getting falsely elevated calcium results.
-
Possible Cause: Fibrinogen Precipitation. In plasma samples, assays run at a pH below 6.6 can cause the precipitation of fibrinogen, leading to turbidity that results in a significant positive interference.
-
Solution: Increase the pH of the assay buffer to 6.8. Using a PIPES buffer at this pH has been shown to eliminate this interference. Alternatively, using serum instead of plasma will avoid this issue.
-
Quantitative Data Summary
The following table summarizes typical pH conditions for this compound assays based on the target analyte.
| Target Analyte | Typical pH Range | Common Buffer System | Wavelength (nm) | Key Considerations & Interferences |
| Calcium (in Serum/Plasma) | 6.5 - 7.0 | Imidazol, PIPES | 630 - 660 | Magnesium interference is minimized at pH 5-6 or masked by agents like 8-hydroxyquinoline. Fibrinogen in plasma can precipitate at pH < 6.6. |
| Rare Earth Elements (REEs) | 2.7 - 2.9 | Citrate/Phosphate | ~650 | Highly selective for REEs. Avoids interference from Ca(II), Mg(II), Fe(III), and Cu(II). |
| Alkaline Earth Metals | 5.0 - 6.0 | Not specified | ~650 | At this pH, interference from magnesium is eliminated when measuring calcium, strontium, and barium. |
Experimental Protocols
Protocol 1: Determination of Total Calcium in Serum
This protocol is a generalized method based on common commercial kits using a neutral pH.
-
Reagent Preparation: Use a commercially available ready-to-use this compound reagent, which typically contains this compound, a buffer (e.g., Imidazol, pH 6.5), and a magnesium masking agent.
-
Sample Handling: Use fresh, unhemolyzed serum. Avoid plasma collected with EDTA, oxalate, or citrate anticoagulants, as these will chelate calcium.
-
Assay Procedure: a. Label acid-washed or plastic cuvettes for Blank, Standard, Control(s), and Sample(s). b. Pipette 1.0 mL of the this compound reagent into each cuvette. c. Add 10 µL of the corresponding sample (Standard, Control, or Serum) to the respective cuvettes. d. Mix thoroughly and incubate for 2-5 minutes at room temperature (e.g., 15-25°C). e. Set the spectrophotometer to 650 nm. f. Zero the instrument using the Reagent Blank. g. Read and record the absorbance of the Standard, Controls, and Samples. The color is stable for at least 60 minutes.
-
Calculation: Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Protocol 2: Determination of Rare Earth Elements (REEs)
This protocol is based on methods optimized for REE quantification in cultivation media.
-
Reagent Preparation: a. Citrate/Phosphate Buffer (pH 2.8): Prepare by mixing a 0.1 M citric acid solution and a 0.2 M disodium hydrogen phosphate solution. A common ratio is ~168.3 mL of citric acid to ~31.7 mL of disodium hydrogen phosphate to make 200 mL of buffer. Verify the final pH. b. This compound Stock Solution (1 mM): Prepare a 1 mM solution of this compound in pure, deionized water. This should be made fresh.
-
Standard Curve Preparation: a. Prepare a series of REE standards (e.g., 0, 0.5, 1.0, 1.5, 2.0 µM La³⁺) diluted in the same matrix as your samples (e.g., growth medium). b. Ensure the pH of these standard solutions is adjusted to between 2.7 and 2.8.
-
Assay Procedure: a. To a cuvette, add 500 µL of the citrate/phosphate buffer (pH 2.8). b. Add 490 µL of your sample or standard. c. Use this mixture to record a blank reading on the spectrophotometer at 650 nm. d. Add 10 µL of the 1 mM this compound stock solution to the cuvette, mix immediately, and record the absorbance at 650 nm.
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Calculation: Plot the absorbance values of the standards against their concentrations to create a standard curve. Determine the concentration of the unknown samples from this curve.
Visualizations
Caption: Troubleshooting workflow for common this compound assay issues.
Caption: The central role of pH in controlling this compound assay performance.
References
Arsenazo III reagent stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Arsenazo III reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of the reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reagent?
A1: this compound reagent, both in solid form and as a solution, requires specific storage conditions to maintain its stability. As a solid, it should be stored in a tightly closed container in a well-ventilated place, protected from direct sunlight, air, and moisture.[1] For prepared solutions, storage conditions vary based on the desired shelf life.
Q2: How long is a prepared this compound stock solution stable?
A2: The stability of an this compound stock solution is highly dependent on the storage temperature. For long-term storage of up to 6 months, it is recommended to store the solution at -80°C.[2] For shorter periods, storage at -20°C is suitable for up to one month, provided the solution is protected from light.[2] Some commercial reagents are stable until the expiry date when stored at 2-30°C.[3]
Q3: What factors can lead to the degradation of this compound reagent?
A3: Several factors can compromise the integrity of the this compound reagent. These include exposure to high temperatures, direct sunlight, and contact with incompatible substances such as strong acids, alkalis, and oxidizing agents.[4] Changes in pH can also affect the reagent's stability and its binding properties with calcium.
Q4: Are there any visible signs that my this compound reagent has degraded?
A4: Yes, there are visual cues that can indicate reagent deterioration. If you observe any turbidity, precipitation, or cloudiness in the reagent solution, it should be discarded. Additionally, a reagent blank absorbance greater than 0.400 at 650 nm (for manual procedures) or > 0.900 at 620 nm (for automated analyzers) can also signify degradation.
Q5: What is the optimal pH for an this compound working solution?
A5: The optimal pH for an this compound solution is typically in the neutral to slightly acidic range. A common pH for the working solution is around 6.4 to 6.8. This pH is critical for the specific binding of this compound to calcium ions.
Data Summary Tables
Table 1: Recommended Storage Conditions and Shelf Life of this compound Solutions
| Storage Temperature | Shelf Life | Key Considerations |
| 18-25°C | Up to 3 months (opened) | Store away from light; keep well-capped. |
| 15-25°C | Until expiry date | For sealed commercial kits. |
| 2-8°C | 14 days (opened) | Avoid contamination. |
| -20°C | 1 month | Protect from light. |
| -80°C | 6 months | Protect from light. |
Table 2: Impact of Stress Conditions on this compound Stability (Accelerated Study)
| Condition | Observation | Remaining Undecomposed Reagent |
| Exposure to 42°C | Degradation observed | 90.81% (by UV spectrophotometer) |
| Exposure to Light (3 months) | Some degradation | 91.25% |
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
This issue can often be traced back to the stability of the this compound reagent. Follow this guide to troubleshoot the problem.
Step 1: Verify Reagent Integrity
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Visual Inspection: Check the reagent for any signs of turbidity, precipitation, or color change. If any of these are present, discard the reagent and prepare a fresh solution.
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Check Blank Absorbance: Measure the absorbance of the reagent blank. A high absorbance reading may indicate contamination or degradation.
Problem: Gradual decrease in signal over time.
A gradual decrease in the signal may indicate the slow degradation of the reagent.
Step 1: Review Storage Conditions
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Temperature: Ensure the reagent is stored at the correct temperature as specified by the manufacturer or in the stability data tables above.
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Light Exposure: Confirm that the reagent is protected from light, especially during long-term storage.
Step 2: Consider Reagent Age
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Shelf Life: Check the preparation date of the solution and compare it with the recommended shelf life for the storage condition used.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound Reagent
This protocol is a generalized procedure based on methodologies from stability studies to assess the stability of an in-house prepared this compound reagent.
1. Reagent Preparation:
- Prepare a stock solution of this compound at the desired concentration in an appropriate buffer (e.g., Imidazole buffer, pH 6.8).
2. Stress Conditions:
- Temperature Stress: Aliquot the reagent into several vials. Expose the vials to different temperature conditions (e.g., room temperature, 42°C, etc.) for a defined period.
- Light Stress: Expose another set of aliquots to direct light for a specified duration, while keeping a control set in the dark.
3. Analysis:
- At predetermined time points, analyze the stressed and control samples using the following methods:
- UV-Vis Spectrophotometry: Measure the absorbance spectrum of the reagent to detect any changes in the peak absorbance, which could indicate degradation.
- High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate the parent this compound from any degradation products. Quantify the peak area to determine the percentage of remaining active reagent.
- Performance Test: Use the stressed reagent in a standard calcium binding assay to assess its functional performance and linearity.
4. Data Evaluation:
- Compare the results from the stressed samples to the control samples to determine the extent of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for this compound reagent issues.
Caption: Factors affecting this compound reagent stability.
References
How to handle hemolysis interference in serum calcium measurements with Arsenazo III.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hemolysis interference in serum calcium measurements using the Arsenazo III method.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for calcium measurement?
A1: The this compound method is a colorimetric assay used for the quantitative determination of calcium in serum, plasma, or urine. [2, 4] At a neutral or mildly acidic pH, calcium ions (Ca²⁺) react with the this compound dye to form a colored calcium-dye complex. [2, 5] The intensity of the color, measured spectrophotometrically at approximately 650 nm, is directly proportional to the calcium concentration in the sample. [2, 7]
Q2: How does hemolysis interfere with the this compound calcium assay?
A2: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma. [17] This interference in the this compound assay occurs primarily through two mechanisms:
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Spectral Interference: Hemoglobin has a broad absorbance spectrum that can overlap with the absorbance peak of the calcium-Arsenazo III complex (around 650 nm). [10] This leads to a falsely elevated absorbance reading, resulting in an overestimation of the calcium concentration. [2]
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Dilutional Effect: In cases of severe hemolysis, the release of intracellular fluid can dilute the serum or plasma, leading to a falsely decreased calcium concentration. [23]
Q3: At what level of hemolysis does interference become significant?
A3: Interference from hemolysis is concentration-dependent. Some studies indicate that a positive interference is observed with hemoglobin concentrations as low as 157 µmol/L. [9] Another study suggests that hemoglobin concentrations exceeding 2 to 3 g/L can cause falsely high results. [1] It is recommended to establish laboratory-specific thresholds for acceptable levels of hemolysis. [3]
Troubleshooting Guide
Issue: Unexpectedly high calcium readings in a serum sample.
Possible Cause: Hemolysis in the sample is a common cause of falsely elevated calcium levels when using the this compound method. [2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for handling suspected hemolysis interference.
Data Presentation: Impact of Hemolysis on Serum Calcium Measurement
The following table summarizes the effect of varying concentrations of cell-free hemoglobin on serum calcium measurements using the this compound method. A positive bias indicates a falsely elevated calcium reading.
| Cell-Free Hemoglobin (g/L) | Percentage Deviation in Calcium Measurement (%) |
| < 5.68 | Result can be reported directly |
| 5.68 - 25.7 | Result can be reported with interpretation (correction may be needed) |
| > 25.7 | Result should be rejected |
Data adapted from a study on biochemical parameters in cows. Thresholds may vary for human samples and specific assay conditions. [3]
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation to Remove Hemoglobin Interference
This protocol describes a method to remove protein, including hemoglobin, from serum samples prior to calcium measurement with the this compound assay.
Materials:
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Hemolyzed serum sample
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10% (w/v) Trichloroacetic Acid (TCA), cold
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Microcentrifuge
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Microcentrifuge tubes
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Vortex mixer
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pH meter and appropriate buffers for neutralization
Procedure:
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Pipette 100 µL of the hemolyzed serum sample into a clean microcentrifuge tube.
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Add 25 µL of cold 10% TCA to the serum sample. This will result in a final TCA concentration of 2%.
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Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
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Incubate the tube on ice for 10 minutes to allow for full protein precipitation.
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Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated protein.
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Carefully collect the supernatant, which contains the calcium, and transfer it to a new, clean tube.
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Neutralize the supernatant to the optimal pH for the this compound assay (typically around pH 6.8) using a suitable buffer.
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Use the neutralized, protein-free supernatant as the sample in the this compound calcium measurement protocol.
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Remember to account for the dilution factor (1.25 in this example) when calculating the final calcium concentration.
Protocol 2: Application of a Correction Formula (Conceptual)
Conceptual Formula:
Corrected Calcium = Measured Calcium - (k * H-index)
Where 'k' is a correction factor that must be empirically determined for your specific assay conditions and instrument.
Procedure for Determining the Correction Factor (k):
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Prepare a series of serum pools with varying, known degrees of hemolysis (and therefore, varying H-indices).
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Measure the calcium concentration in each pool using the this compound method.
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Measure the "true" calcium concentration in non-hemolyzed aliquots of the same pools using a reference method not affected by hemolysis (e.g., atomic absorption spectroscopy).
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Plot the difference between the measured calcium (this compound) and the true calcium (reference method) against the H-index for each pool.
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The slope of the resulting linear regression line will be your correction factor 'k'.
Mechanism of Interference Visualization
The following diagram illustrates the spectral interference caused by hemoglobin in the this compound calcium assay.
Caption: Mechanism of hemoglobin's spectral interference with the this compound assay.
Preventing contamination in the Arsenazo III calcium assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination issues in the Arsenazo III calcium assay.
Troubleshooting Guide
This section addresses specific problems that may arise during the this compound calcium assay, offering potential causes and solutions.
Question: Why are my blank readings consistently high?
Answer: High blank readings in the this compound assay are a common issue, often indicating calcium contamination in the reagents or labware.
Potential Causes and Solutions:
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Contaminated Water: The water used for preparing reagents and rinsing glassware is a primary suspect. Water purified by service deionization (SDI) alone may contain ions and organic acids that can interfere with the assay.[1]
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Contaminated Reagents: Reagents can become contaminated with calcium from various sources during preparation or storage.
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Solution: Prepare fresh reagents using high-purity water and calcium-free salts. Store reagents in tightly sealed containers to prevent environmental contamination.[3] If possible, use a commercially prepared, quality-controlled this compound reagent.
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Improperly Cleaned Labware: Glassware and plasticware can leach calcium or harbor residues from previous experiments or cleaning agents.[4]
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Solution: Implement a rigorous cleaning protocol for all labware. This should include washing with a phosphate-free laboratory detergent, rinsing with warm tap water, followed by soaking in a dilute acid solution (e.g., 10% HCl), and then multiple rinses with deionized water. The use of disposable, single-use plasticware is highly recommended.
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Bacterial Contamination: Bacteria can release proteins and organic acids that bind to calcium, leading to inaccurate readings. High bacterial counts can be found in analyzer reagent needles, sample probes, and water reservoirs.
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Solution: Regularly sanitize and decontaminate the clinical analyzer, including the on-board water reservoir, to prevent biofilm formation. Ensure the water used has a low bacterial count (<10 CFU/mL).
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Question: My calcium standard curve is not linear. What could be the cause?
Answer: A non-linear standard curve suggests issues with the preparation of your standards, the assay conditions, or the presence of interfering substances.
Potential Causes and Solutions:
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Incorrect Standard Preparation: Errors in diluting the calcium standards will directly impact the linearity of the curve.
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Solution: Carefully prepare each standard using calibrated pipettes and high-purity diluents. It is advisable to prepare fresh standards for each assay.
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pH of the Reaction: The this compound-calcium reaction is pH-sensitive. The optimal pH for this assay is typically around neutral (pH 6.5-6.8). Deviations from the optimal pH can affect the color development and linearity.
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Solution: Ensure the buffer in your this compound reagent is correctly prepared and has the appropriate pH. Verify the pH of the final reaction mixture.
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Presence of Interfering Substances: Various substances can interfere with the assay, leading to inaccurate absorbance readings.
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Solution: Review the composition of your samples for potential interfering substances. See the table below for a summary of common interferents.
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Question: I am observing a drift in my absorbance readings over time. Why is this happening?
Answer: Drifting absorbance readings can be caused by instability in the reaction or instrument-related issues.
Potential Causes and Solutions:
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Temperature Fluctuations: The absorbance of the this compound-calcium complex can be temperature-sensitive.
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Solution: Allow all reagents and samples to equilibrate to a constant temperature before starting the assay. Perform the assay at a controlled ambient temperature.
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Reagent Instability: The this compound reagent can degrade over time, especially when exposed to light.
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Solution: Store the this compound reagent protected from light and at the recommended temperature (typically 2-8°C). Prepare fresh reagent weekly if necessary. Discard any reagent that appears cloudy or has a high blank absorbance.
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-
Instrument Instability: The spectrophotometer itself may be a source of drift.
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Solution: Ensure the spectrophotometer is properly warmed up and calibrated according to the manufacturer's instructions.
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Frequently Asked Questions (FAQs)
What are the most common sources of calcium contamination in the this compound assay?
The most prevalent sources of calcium contamination are:
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Water: Using water of insufficient purity for reagent preparation and rinsing.
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Labware: Improperly cleaned or inappropriate labware (e.g., glass that leaches calcium). The use of disposable plastic tubes is strongly recommended.
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Reagents: Contamination of stock solutions or the this compound reagent itself.
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Environment: Dust and aerosols in the laboratory environment can introduce calcium.
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Sample Handling: Using anticoagulants like EDTA, citrate, or oxalate, which chelate calcium, will lead to falsely low results. Heparin is the only acceptable anticoagulant.
How should I clean my labware to prevent calcium contamination?
A thorough cleaning protocol is crucial. Here is a recommended procedure:
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Initial Rinse: Immediately after use, rinse glassware with warm tap water to remove the bulk of the residue.
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Wash: Use a laboratory-grade, phosphate-free detergent to scrub the glassware.
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Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.
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Acid Wash: Soak the glassware in a dilute acid solution, such as 0.1N HCl or 10% HCl, for at least 20 minutes.
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Deionized Water Rinse: Rinse multiple times (at least three to four) with high-purity, deionized water.
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Drying: Allow the glassware to air dry on a clean rack. Avoid using paper towels, which can leave fibers.
What substances are known to interfere with the this compound assay?
Several substances can interfere with this assay. The table below summarizes common interferents and their effects.
| Interfering Substance | Effect on Calcium Measurement | Notes |
| Anticoagulants (EDTA, Citrate, Oxalate) | Falsely decreased results | These substances chelate calcium, making it unavailable to react with this compound. |
| Hemoglobin | Can interfere, especially at higher concentrations or when measuring at 600 nm. | Interference is less significant when measuring at 660 nm. |
| Bilirubin | Minimal interference up to high concentrations. | |
| Lipemia (Triglycerides) | Minimal interference up to high concentrations. | |
| Magnesium | Potential for interference, but often minimized by the addition of 8-hydroxyquinoline to the reagent. | |
| Copper | Can interfere with the assay. | Avoid contamination from other reagents like Biuret. Adding thiourea to the calcium reagent can overcome this interference. |
| Gadolinium-based contrast agents | Can interfere with calcium determination. |
Can I use plasticware for the this compound assay?
Yes, in fact, using disposable plastic tubes and pipette tips is highly recommended to avoid the potential for calcium contamination from glassware. If using reusable plasticware, ensure it is cleaned with the same rigorous protocol as glassware.
Experimental Protocols
Protocol for Preparing Calcium-Free Solutions
To minimize background calcium levels, all aqueous solutions should be prepared using high-purity, calcium-free water and reagents. For highly sensitive applications, commercially available low-calcium solutions or the following resin-based treatment can be used.
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Initial Chelation: Prepare your buffer or salt solution using high-purity water. Pass the solution through a column containing Chelex-100 ion exchange resin. This resin has a low affinity for calcium and will remove a significant portion of divalent cations.
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High-Affinity Chelation: Take the effluent from the Chelex-100 column and pass it through a second column containing an immobilized BAPTA resin. BAPTA has a much higher affinity for calcium and will further reduce the free calcium concentration to nanomolar levels.
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Verification: The final free calcium concentration can be measured using a fluorescent calcium indicator like Fluo-3 to confirm levels are below the detection limit of your assay.
Visualizations
Caption: A workflow diagram for troubleshooting common contamination issues in the this compound assay.
Caption: Key relationships and best practices for achieving accurate results with the this compound assay.
References
Technical Support Center: Arsenazo III Method for Calcium Detection
This technical support center provides troubleshooting guidance and frequently asked questions regarding the linearity limits and other common issues encountered during the use of the Arsenazo III method for calcium detection.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for calcium detection?
The this compound method is a colorimetric assay used for the quantitative determination of calcium in various biological samples like serum, plasma, and urine.[1][2] At a neutral or mildly acidic pH, calcium ions (Ca²⁺) form a stable blue-purple complex with the this compound dye.[2][3][4] The intensity of the color produced is directly proportional to the calcium concentration in the sample and is typically measured spectrophotometrically at a wavelength of 650 nm.
Q2: What are the typical linearity limits of the this compound assay?
The linear range of the this compound assay can vary slightly between different reagent manufacturers. Generally, the assay is linear up to a calcium concentration of 15 to 32 mg/dL. It is crucial to consult the specific reagent kit's package insert for the exact linearity limits.
Q3: What should I do if my sample's calcium concentration exceeds the linearity limit?
If a sample's calcium concentration is higher than the upper linearity limit, it must be diluted with a suitable diluent, such as 0.9% NaCl (saline) or deionized water. The sample should be re-assayed, and the final result must be multiplied by the dilution factor to obtain the accurate calcium concentration.
Q4: What is the minimum detection limit of the this compound assay?
The minimum detection limit, or sensitivity, of the assay also varies by manufacturer but is typically in the range of 0.026 to 2.0 mg/dL.
Troubleshooting Guide
Issue 1: My standard curve is not linear.
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Question: I am consistently getting a non-linear standard curve. What could be the cause?
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Answer: Several factors can lead to a non-linear standard curve:
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Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength, typically 650 nm, as specified by the reagent manufacturer.
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Contaminated Glassware: Calcium contamination from glassware can significantly affect results. Use acid-washed glass or plastic test tubes. Many detergents contain chelating agents that can interfere with the assay.
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Reagent Deterioration: Do not use reagents that appear cloudy or turbid. Store reagents as recommended, typically at 2-8°C, and check for expired dates.
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Inaccurate Pipetting: Ensure accurate pipetting of standards, samples, and reagents. Use calibrated pipettes.
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Incorrect Incubation Time or Temperature: Follow the recommended incubation time and temperature as specified in the protocol. While the reaction is not highly temperature-sensitive, consistency is key.
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Issue 2: I am observing high background absorbance in my blank.
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Question: The absorbance of my reagent blank is higher than the manufacturer's specified limit. Why is this happening?
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Answer: High background absorbance can be caused by:
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Reagent Deterioration: The reagent may have degraded. Discard if it appears cloudy or if the blank absorbance exceeds the recommended value (e.g., > 0.50 at 650 nm).
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Contaminated Water: The deionized or distilled water used for the blank may be contaminated with calcium. Use high-purity, calcium-free water.
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Cuvette Contamination: Ensure cuvettes are clean and free from scratches or contamination.
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Issue 3: My results are not reproducible.
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Question: I am seeing significant variation in my results between runs. What can I do to improve reproducibility?
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Answer: To improve reproducibility:
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Standardize Specimen Handling: Ensure consistent specimen collection and handling. Avoid anticoagulants like EDTA, citrate, and oxalate, which chelate calcium. Heparin is generally the only acceptable anticoagulant.
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Control for Interfering Substances: Be aware of potential interferences from substances like hemoglobin (hemolysis), bilirubin, and lipemia. While some kits are formulated to minimize these interferences, severe hemolysis can affect results.
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Run Controls: Include normal and abnormal control sera with known concentrations in each run to monitor assay performance.
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Mix Reagents and Samples Thoroughly: Ensure proper mixing of the reagent and sample before incubation and reading.
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Data Presentation
Table 1: Linearity and Detection Limits of Commercially Available this compound Kits
| Manufacturer/Source | Upper Linearity Limit (mg/dL) | Lower Detection Limit (mg/dL) |
| Spectrum Diagnostics | 20 | 2.0 |
| Atlas Medical | 32 | 0.026 |
| Linear Chemicals | 22 | 0.07 |
| Labtest | 17 | 0.083 |
| Manufacturer A | 16 (4 mmol/L) | 0.12 (0.03 mmol/L) |
| Sclavo Diagnostics | 26.33 | 0.41 |
| Manufacturer B | 15 | Not Specified |
| Beckman Coulter (Serum) | 18 | 4.0 |
| Anamol Laboratories | 16 | 0.6 |
Table 2: Common Interfering Substances
| Substance | Potential Effect on Assay | Mitigation |
| Anticoagulants (EDTA, Citrate, Oxalate) | Falsely low results due to calcium chelation. | Use serum or heparinized plasma. |
| Hemolysis (Hemoglobin) | Can interfere with absorbance readings. | Use non-hemolyzed serum. Some methods correct for hemoglobin interference. |
| Lipemia (Triglycerides) | Can cause turbidity and interfere with absorbance. | A serum blank may be required for severely lipemic samples. |
| Bilirubin | High concentrations can interfere. | Most modern assays have minimized this interference. |
| Magnesium | Can potentially interfere, though many kits include agents like 8-hydroxyquinoline to prevent this. | Use a kit with a magnesium-masking agent. |
| Copper | Can interfere with the method. | Avoid contamination from other reagents like Biuret for total protein. |
| Gadolinium-containing contrast media | Can interfere with some calcium assays. | Be aware of patient history; some newer methods are free from this interference. |
Experimental Protocols
General Manual Assay Protocol (Example)
This is a generalized protocol. Always refer to the specific manufacturer's instructions for your reagent kit.
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Reagent Preparation: Bring the ready-to-use this compound reagent to room temperature.
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Assay Setup:
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Label test tubes for Blank, Standard, Control(s), and Sample(s).
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Pipette 1.0 mL of this compound reagent into each tube.
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Sample/Standard Addition:
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To the "Standard" tube, add 10 µL of the calcium standard.
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To the respective "Sample" tubes, add 10 µL of each serum/plasma sample.
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The "Blank" tube contains only the reagent.
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Incubation:
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Mix the contents of each tube thoroughly.
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Incubate at room temperature (e.g., 20-25°C) for a specified time (e.g., 3-5 minutes).
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Measurement:
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Set the spectrophotometer to 650 nm.
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Zero the instrument using the reagent blank.
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Read and record the absorbance of the standard, controls, and samples. The color is typically stable for at least 60 minutes.
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Calculation:
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Calculate the calcium concentration using the following formula:
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Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
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Visualizations
References
Technical Support Center: Precision in Calcium Determination with Arsenazo III
Welcome to the technical support center for the Arsenazo III-based calcium assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the precision of their calcium determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for calcium determination?
A1: The this compound assay is a colorimetric method used for the quantitative determination of calcium. At a neutral or slightly acidic pH, calcium ions (Ca²⁺) react with the this compound dye to form a stable, blue-purple colored complex. The intensity of the color, which is directly proportional to the calcium concentration in the sample, is measured spectrophotometrically at a wavelength between 600 nm and 660 nm.[1][2][3][4][5]
Q2: What are the optimal wavelength settings for measuring the Ca²⁺-Arsenazo III complex?
A2: The absorbance maximum of the Ca²⁺-Arsenazo III complex is typically measured at 650 nm. However, a range of 600 nm to 660 nm can be used depending on the specific protocol and instrument. Some methods utilize a dual-wavelength measurement to correct for background interference, with a reference wavelength around 700 nm.
Q3: How does pH affect the accuracy of the this compound assay?
A3: pH is a critical parameter in the this compound assay. The reaction is typically carried out in a slightly acidic or neutral buffer (pH 6.5-6.8). Deviations from the optimal pH can significantly impact the precision of the measurement.
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Low pH (<6.6): Can lead to the precipitation of plasma proteins like fibrinogen, causing positive interference.
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High pH: While it can increase the molar absorptivity of the complex, it also increases the risk of interference from magnesium ions. The stability of the reagent itself is also pH-dependent.
Q4: What are the common interfering substances in the this compound assay?
A4: Several substances can interfere with the accuracy of the this compound assay. It is crucial to be aware of these potential interferences and take steps to mitigate them. Common interfering substances include:
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Magnesium (Mg²⁺): Can also bind to this compound, leading to an overestimation of calcium levels. This interference is more pronounced at alkaline pH. Many commercial reagents include a magnesium-masking agent like 8-hydroxyquinoline sulfonate to prevent this.
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Hemoglobin (Hemolysis): Can interfere with absorbance readings, particularly at 600 nm. Measuring at 660 nm can minimize this interference.
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Bilirubin (Icterus): High concentrations of bilirubin can affect the colorimetric measurement.
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Lipids (Lipemia): Severely lipemic samples can cause turbidity, leading to inaccurate absorbance readings. A serum blank or a dual-wavelength measurement can help correct for this.
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Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will chelate calcium, making it unavailable to react with this compound and leading to falsely low results. Heparin is the recommended anticoagulant.
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Copper (Cu²⁺): Even trace amounts of copper can interfere with the reaction. This can be a concern if the same cuvette is used for other tests, such as protein determination. Adding thiourea to the reagent can overcome this issue.
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Gadolinium-based contrast agents: Can interfere with the assay, although some newer methods are free from this interference.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance or turbid reagent | Reagent deterioration; Contamination; Improper storage. | Do not use if the reagent is noticeably turbid or if the blank absorbance at 650 nm is high (e.g., > 0.50). Ensure reagent is stored at the recommended temperature (typically 2-8°C) and protected from light. |
| Inconsistent or non-reproducible results | pH fluctuations in the reaction mixture; Temperature variations; Inaccurate pipetting; Contaminated glassware. | Use a stable buffer system and verify the pH of the final reaction mixture. Maintain a constant temperature during the assay. Use calibrated pipettes and acid-washed or disposable plastic labware to avoid calcium contamination. |
| Falsely elevated calcium levels | Interference from magnesium, hemolysis, lipemia, or copper; Fibrinogen precipitation in plasma samples at low pH. | Use a reagent containing a magnesium-masking agent. For hemolyzed or lipemic samples, measure absorbance at 660 nm or use a dual-wavelength correction. Add thiourea to the reagent to chelate copper. Ensure the assay pH is above 6.6 when using plasma samples. |
| Falsely low calcium levels | Presence of chelating anticoagulants (EDTA, citrate, oxalate); Improper sample handling (prolonged contact with clot). | Use serum or heparinized plasma for the assay. Separate serum or plasma from cells promptly after collection. |
| Assay linearity is not achieved | Calcium concentration in the sample exceeds the linear range of the assay; Reagent degradation. | Dilute samples with high calcium concentrations with 0.9% NaCl and re-assay, remembering to multiply the result by the dilution factor. Use a fresh, properly stored reagent. |
Quantitative Data Summary
The performance characteristics of the this compound assay can vary between different reagent manufacturers and laboratory setups. The following tables provide a summary of typical quantitative data.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference(s) |
| Linearity | Up to 4 mmol/L (16 mg/dL) or 20 mg/dL | |
| Lowest Detectable Level | 0.03 mmol/L (0.12 mg/dL) to 2.0 mg/dL | |
| Wavelength | 650 nm (or 600-660 nm) | |
| pH | 6.5 - 6.8 | |
| Final Color Stability | At least 60 minutes |
Table 2: Interference Data
| Interfering Substance | Concentration with <10% Interference | Reference(s) |
| Bilirubin | Up to 600 µmol/L or 20 mg/dL | |
| Hemoglobin | Up to 5 g/L or 180 mg/dL (at 660 nm) | |
| Lipemia (Intralipid) | Up to 2.5 g/L or 1100 mg/dL (at 660 nm) |
Experimental Protocols
Standard Protocol for Calcium Determination in Serum/Plasma
This protocol provides a general methodology. Specific volumes and incubation times may need to be optimized based on the reagent manufacturer's instructions and the spectrophotometer being used.
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Reagent Preparation:
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The this compound reagent is typically provided ready-to-use.
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Allow the reagent to come to room temperature before use.
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Gently invert the reagent bottle to mix; do not shake vigorously.
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Sample Preparation:
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Use fresh, unhemolyzed serum or heparinized plasma. Do not use citrate, oxalate, or EDTA as anticoagulants.
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Separate serum/plasma from blood cells as soon as possible.
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Assay Procedure:
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Label test tubes for "reagent blank," "standard," "control," and "sample."
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Pipette 1.0 mL of the this compound reagent into each tube.
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Add 10 µL of the respective sample (standard, control, or unknown) to the corresponding tubes.
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Mix well and incubate for at least 1-5 minutes at room temperature.
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Set the spectrophotometer to zero absorbance at 650 nm using the reagent blank.
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Read and record the absorbance of all standards, controls, and samples.
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Calculation:
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Calculate the calcium concentration using the following formula: Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
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Visualizations
Below are diagrams illustrating key aspects of the this compound calcium determination assay.
Caption: Reaction principle of the this compound assay for calcium determination.
References
Validation & Comparative
Comparing Arsenazo III with fluorescent calcium indicators like Fura-2.
A Comparative Guide to Calcium Indicators: Arsenazo III vs. Fura-2
For researchers and drug development professionals, the accurate measurement of intracellular calcium (Ca2+) concentration is crucial for understanding a vast array of cellular processes. This guide provides an objective comparison of two widely used calcium indicators: the metallochromic dye this compound and the ratiometric fluorescent indicator Fura-2. We will delve into their mechanisms, performance characteristics, and experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action
This compound is a metallochromic indicator that undergoes a change in its absorption spectrum upon binding to calcium ions. In a slightly acidic to neutral pH environment, this compound forms a colored complex with Ca2+, leading to an increase in absorbance at specific wavelengths, typically around 600-660 nm.[1][2][3] The intensity of this color change is proportional to the calcium concentration.[1][3]
Fura-2 is a fluorescent indicator that exhibits a shift in its excitation spectrum upon binding to Ca2+. It is typically introduced into cells in its acetoxymethyl (AM) ester form (Fura-2 AM), which is membrane-permeable. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule. In its unbound state, Fura-2 has a maximum excitation wavelength of approximately 380 nm. Upon binding to calcium, the excitation maximum shifts to around 340 nm, while the emission wavelength remains constant at about 510 nm. This ratiometric property allows for the accurate determination of intracellular calcium concentrations by measuring the ratio of fluorescence intensity at these two excitation wavelengths.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of this compound and Fura-2, providing a clear basis for comparison.
| Parameter | This compound | Fura-2 |
| Detection Method | Absorbance (Colorimetric) | Fluorescence (Ratiometric) |
| Dissociation Constant (Kd) for Ca2+ | ~100 µM (highly dependent on pH and ionic strength) | ~145-225 nM |
| Wavelengths | Absorbance maxima at ~600 nm and 650 nm | Excitation: 340 nm (Ca2+-bound) / 380 nm (Ca2+-free); Emission: ~510 nm |
| Stoichiometry (Indicator:Ca2+) | Complex, can be 1:1, 2:1, or 2:2 depending on concentration | 1:1 |
| Temporal Resolution | Generally slower, suitable for measuring bulk changes in Ca2+ | High, capable of resolving rapid Ca2+ transients |
| Signal-to-Noise Ratio | Moderate | High |
| Advantages | - Simple instrumentation (spectrophotometer) - Low cost | - High sensitivity and specificity for Ca2+ - Ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and cell thickness - Suitable for live-cell imaging with high spatial and temporal resolution |
| Disadvantages | - Lower sensitivity compared to fluorescent indicators - Susceptible to interference from other ions (e.g., Mg2+) and pH changes - Complex stoichiometry can complicate data interpretation - Not ideal for single-cell or subcellular measurements | - Requires more complex and expensive equipment (fluorescence microscope with dual-wavelength excitation) - UV excitation can be phototoxic to cells - Potential for dye compartmentalization and leakage from cells |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for using this compound and Fura-2.
This compound: Spectrophotometric Measurement of Calcium
This protocol is adapted for measuring calcium concentration in a sample solution using a spectrophotometer.
-
Reagent Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., Imidazole buffer, pH 6.6-6.8). The final concentration of this compound is typically in the micromolar range.
-
Sample Preparation: Prepare the calcium-containing samples. If measuring extracellular or in vitro calcium, the sample can be directly added to the reagent.
-
Measurement:
-
Set up a blank, standard, and sample cuvettes.
-
To each cuvette, add the this compound working reagent.
-
Add the sample or calcium standard to the respective cuvettes.
-
Mix gently and incubate for a short period (e.g., 2-5 minutes) at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 650 nm against the reagent blank.
-
-
Calculation: The calcium concentration in the sample is calculated based on the absorbance of the known standard.
Fura-2: Ratiometric Calcium Imaging in Live Cells
This protocol describes the loading of cells with Fura-2 AM and subsequent measurement of intracellular calcium using fluorescence microscopy.
-
Cell Preparation: Plate cells on glass coverslips or in imaging dishes 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM. The final concentration of Fura-2 AM typically ranges from 1-5 µM. It is often prepared from a DMSO stock solution.
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with the physiological buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.
-
Sequentially excite the cells at 340 nm and 380 nm and collect the emission at 510 nm.
-
Record the fluorescence intensities at both excitation wavelengths over time.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration. Calibration can be performed to convert the ratio values into absolute calcium concentrations.
Visualizations
Cellular Calcium Signaling Pathway
References
A Comparative Analysis of Arsenazo III and Atomic Absorption Spectrophotometry for Calcium Determination
For researchers, scientists, and drug development professionals, the accurate quantification of calcium is paramount in a multitude of biological and chemical assays. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides a detailed comparison of two prevalent methods for calcium determination: the Arsenazo III colorimetric method and the gold-standard Atomic Absorption Spectrophotometry (AAS).
The this compound method offers a simple, high-throughput colorimetric assay suitable for routine analysis, while Atomic Absorption Spectrophotometry is a reference method renowned for its high sensitivity and specificity. The accuracy of the this compound method has been established with atomic absorption spectrophotometry as a reference, demonstrating a strong correlation between the two techniques.[1][2]
Performance Characteristics
The following table summarizes the key performance characteristics of the this compound method and Atomic Absorption Spectrophotometry for the determination of calcium.
| Parameter | This compound Method | Atomic Absorption Spectrophotometry (AAS) |
| Principle | Colorimetric; forms a colored complex with calcium at a neutral or slightly acidic pH.[3][4] The absorbance is proportional to the calcium concentration.[3] | Measures the absorption of light by free calcium atoms in a flame. |
| Wavelength | ~650 nm | 422.7 nm |
| Linearity Range | Up to 20 mg/dL or 32 mg/dL, depending on the specific reagent kit. | 0.01 to 5.0 mg/L and 1.0 to 60 mg/L with burner rotation. |
| Detection Limit | Approximately 0.01 mg/dL to 2.0 mg/dL, varying by reagent formulation. | Lower detection limits, capable of measuring in the parts-per-million (ppm) range. |
| Interferences | Can be influenced by hemolysis and high concentrations of copper ions. Complexing anticoagulants like citrate, oxalate, and EDTA must be avoided. | Phosphate, sulfate, and aluminum can interfere but are masked by the addition of lanthanum chloride. |
| Sample Types | Serum, heparinized plasma, and urine. | Atmospheric precipitation, water, brines, and water-suspended sediment. Serum and urine can also be analyzed. |
| Throughput | High-throughput, suitable for automated analyzers. | Lower throughput, more suitable for smaller batches or reference measurements. |
| Equipment | Spectrophotometer or clinical chemistry analyzer. | Atomic absorption spectrometer. |
Experimental Protocols
This compound Method (Manual Procedure)
This protocol is a generalized representation based on commercially available kits.
-
Reagent Preparation: The this compound reagent is typically provided ready to use.
-
Sample Preparation: Serum or heparinized plasma can be used directly. For urine samples, acidification with HCl may be required to dissolve calcium salts, followed by dilution with distilled water.
-
Assay Procedure:
-
Pipette 1000 µL of the this compound reagent into a cuvette for the blank, standard, and sample.
-
Add 20 µL of the standard solution to the standard cuvette.
-
Add 20 µL of the sample to the sample cuvette.
-
Mix and incubate for approximately 2-5 minutes at room temperature or 37°C.
-
Measure the absorbance of the standard and the sample against the reagent blank at 650 nm.
-
-
Calculation: The calcium concentration in the sample is calculated using the formula: Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Atomic Absorption Spectrophotometry (AAS)
This protocol is a generalized procedure for the determination of calcium in biological fluids.
-
Reagent Preparation:
-
Calcium Stock Solution: Prepare a stock solution by dissolving a precisely weighed amount of primary standard calcium carbonate (CaCO3) in a minimum amount of hydrochloric acid and diluting to a known volume with deionized water.
-
Lanthanum Chloride Solution: Prepare a solution of lanthanum chloride to be used as an interference suppressant.
-
-
Standard Curve Preparation: Prepare a series of calcium standards of known concentrations by diluting the calcium stock solution. Add lanthanum chloride solution to each standard.
-
Sample Preparation: Dilute the serum or urine sample with deionized water and add lanthanum chloride solution to prevent interferences.
-
Instrument Setup:
-
Install a calcium hollow-cathode lamp.
-
Set the wavelength to 422.7 nm.
-
Use an air-acetylene flame.
-
Optimize instrument parameters as per the manufacturer's instructions.
-
-
Measurement:
-
Aspirate the blank (deionized water with lanthanum chloride) and zero the instrument.
-
Aspirate the calcium standards in ascending order of concentration and record the absorbance values.
-
Aspirate the prepared samples and record their absorbance.
-
-
Calculation: Plot a calibration curve of absorbance versus the concentration of the calcium standards. Determine the concentration of calcium in the samples from the calibration curve, accounting for the dilution factor.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of the this compound method against the reference method, Atomic Absorption Spectrophotometry.
Caption: Workflow for validating the this compound method against AAS.
Signaling Pathway and Experimental Logic
The underlying principle of the this compound method is a direct chemical reaction, not a biological signaling pathway. The logic of the experiment is based on the Beer-Lambert Law, where the concentration of a substance is directly proportional to the amount of light absorbed.
References
A Comparative Guide to Calcium Measurement: Arsenazo III vs. Alternatives
For researchers, scientists, and drug development professionals seeking accurate and precise calcium quantification, selecting the optimal assay is paramount. This guide provides a detailed comparison of the Arsenazo III method with the o-cresolphthalein complexone (o-CPC) method and the gold standard, Atomic Absorption Spectrophotometry (AAS).
The determination of calcium concentration is critical in numerous biological and pharmaceutical studies. While various methods are available, they differ significantly in their principles, performance characteristics, and susceptibility to interferences. This guide offers a comprehensive overview to aid in the selection of the most appropriate method for specific research needs.
Performance Characteristics: A Head-to-Head Comparison
The performance of any analytical method is defined by its accuracy, precision, linearity, and sensitivity. The following tables summarize the key performance indicators for the this compound, o-cresolphthalein complexone, and Atomic Absorption Spectrophotometry methods based on available experimental data.
Table 1: Precision of Calcium Measurement Methods
| Method | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) |
| This compound | 0.5% - 1.33% | 1.1% - 2.33% |
| o-Cresolphthalein Complexone (o-CPC) | 1.30% - 1.70% | 0.97% - 1.29% |
| Atomic Absorption Spectrophotometry (AAS) | ~0.36% (RSD) | Not widely reported |
Note: CV% values are compiled from various sources and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Accuracy and Linearity of Calcium Measurement Methods
| Method | Accuracy (Correlation with Reference Method) | Linearity Range |
| This compound | High correlation with AAS (r > 0.99)[1] | Up to 20 mg/dL |
| o-Cresolphthalein Complexone (o-CPC) | High correlation with other methods (r > 0.979)[2] | Up to 18-20 mg/dL[2][3] |
| Atomic Absorption Spectrophotometry (AAS) | Considered the reference ("gold standard") method | Wide linear range, dependent on standards |
Understanding the Methodologies
This compound Method
The this compound method is a colorimetric assay where the this compound dye forms a stable, colored complex with calcium ions at a neutral pH. The intensity of the color, measured spectrophotometrically around 650 nm, is directly proportional to the calcium concentration in the sample. This method is noted for its high sensitivity and improved precision over older colorimetric techniques[4].
o-Cresolphthalein Complexone (o-CPC) Method
The o-CPC method is another widely used colorimetric assay. In an alkaline environment, o-cresolphthalein complexone reacts with calcium to form a purple-colored complex. The absorbance of this complex is measured at approximately 570-580 nm. A key consideration for this method is the potential for interference from magnesium, which is often mitigated by the addition of 8-hydroxyquinoline to the reagent.
Atomic Absorption Spectrophotometry (AAS)
AAS is a highly sensitive and specific technique for elemental analysis. In this method, the sample is atomized in a high-temperature flame, and the amount of light absorbed by the ground-state calcium atoms at a specific wavelength (422.7 nm) is measured. AAS is considered the reference method for total calcium determination due to its high accuracy and minimal chemical interferences.
Experimental Protocols
Below are generalized experimental protocols for each method. It is important to note that specific reagent concentrations and incubation times may vary based on commercially available kits and laboratory-specific standard operating procedures.
This compound Method Protocol
-
Reagent Preparation : Prepare the this compound working reagent containing the this compound dye in a suitable buffer (e.g., imidazole buffer, pH 6.5).
-
Sample Preparation : Use serum, heparinized plasma, or urine. Ensure samples are free of particulate matter.
-
Assay Procedure :
-
Pipette the this compound reagent into a cuvette.
-
Add a small volume of the sample or calcium standard to the reagent.
-
Mix and incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Measure the absorbance at approximately 650 nm against a reagent blank.
-
-
Calculation : Calculate the calcium concentration based on the absorbance of the sample relative to that of the calcium standard.
o-Cresolphthalein Complexone (o-CPC) Method Protocol
-
Reagent Preparation : Prepare the o-CPC working reagent, which typically consists of two solutions: a color reagent containing o-cresolphthalein complexone and a buffer reagent (e.g., an alkaline buffer). These are often mixed shortly before use.
-
Sample Preparation : Use serum or heparinized plasma. Avoid anticoagulants like EDTA, citrate, or oxalate.
-
Assay Procedure :
-
Pipette the prepared working reagent into a cuvette.
-
Add the sample or calcium standard to the reagent.
-
Mix and incubate for approximately 5 minutes at room temperature.
-
Measure the absorbance at around 570-580 nm against a reagent blank.
-
-
Calculation : Determine the calcium concentration by comparing the sample's absorbance to the standard's absorbance.
Atomic Absorption Spectrophotometry (AAS) Protocol
-
Standard Preparation : Prepare a series of calcium standards of known concentrations.
-
Sample Preparation : Dilute the sample (e.g., serum, urine) with a diluent containing a releasing agent like lanthanum chloride to suppress phosphate interference.
-
Instrument Setup :
-
Install a calcium hollow-cathode lamp.
-
Set the wavelength to 422.7 nm.
-
Optimize the instrument settings (e.g., flame composition, burner height) for maximum calcium absorbance.
-
-
Measurement :
-
Aspirate the blank, standards, and samples into the flame.
-
Record the absorbance readings for each.
-
-
Calculation : Construct a calibration curve from the absorbance of the standards and use it to determine the calcium concentration in the samples.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the relationship between the methods, the following diagrams are provided.
Interferences
A crucial factor in method selection is the potential for interference from other substances in the sample matrix.
-
This compound : This method is generally robust, but significant hemolysis can affect results. High concentrations of magnesium may also cause some interference.
-
o-Cresolphthalein Complexone : The o-CPC method is notably susceptible to interference from magnesium, requiring the use of a chelating agent like 8-hydroxyquinoline. Hemoglobin from hemolyzed samples can also interfere with the colorimetric reading.
-
Atomic Absorption Spectrophotometry : AAS is less prone to chemical interferences. However, phosphate, sulfate, and aluminum can suppress the calcium signal, which is typically overcome by adding lanthanum chloride to the samples.
Conclusion
The choice of a calcium measurement method should be guided by the specific requirements of the study.
-
Atomic Absorption Spectrophotometry (AAS) stands as the gold standard for accuracy and is the preferred method when precise and reliable quantification is essential, such as in reference laboratories or for validating other methods.
-
The This compound method offers a significant improvement over older colorimetric assays, providing a good balance of accuracy, precision, and ease of use, making it suitable for a wide range of research applications. Studies have shown it to have improved within-lab and between-lab imprecision compared to the o-cresolphthalein complexone method.
-
The o-cresolphthalein complexone (o-CPC) method , while still widely used, requires careful consideration of potential interferences, particularly from magnesium and hemoglobin. It remains a viable option for routine analysis where these interferences can be controlled.
By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool for their calcium measurement needs, ensuring the integrity and reliability of their experimental data.
References
A Researcher's Guide: Arsenazo III vs. Ion-Selective Electrodes for Free Calcium Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of free calcium (Ca²⁺) is critical. As a ubiquitous second messenger, Ca²⁺ regulates a vast array of cellular processes, from neurotransmission to muscle contraction and gene expression. The two most prevalent methods for quantifying free Ca²⁺ are the spectrophotometric assay using the metallochromic indicator Arsenazo III and the potentiometric method using ion-selective electrodes (ISEs).
This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs. Both methods are widely used, but they operate on different principles and possess distinct advantages and limitations.[1]
Principle of Measurement
This compound: This method is a form of spectrophotometry that relies on a chemical indicator. This compound is a dye that binds to calcium ions, forming a colored complex.[2] At a mildly acidic pH (typically 6.5-6.8), the formation of the Ca²⁺-Arsenazo III complex results in a significant shift in the dye's absorption spectrum. The absorbance, measured at a specific wavelength (commonly 630-660 nm), is directly proportional to the concentration of free calcium in the sample.[3][4]
Ion-Selective Electrode (ISE): This is an electrochemical method based on potentiometry. A calcium ISE contains a specialized membrane that is permeable only to free calcium ions. When the electrode is immersed in a sample, a potential difference develops across this membrane.[5] According to the Nernst equation, this potential is logarithmically proportional to the activity (effective concentration) of free Ca²⁺ ions. The measurement is taken relative to a stable reference electrode, and a voltmeter or specialized ion meter reads the potential difference, which is then converted to a concentration reading.
Performance Comparison: this compound vs. ISE
The choice between this compound and an ISE often depends on the specific requirements of the experiment, such as sample type, required sensitivity, and throughput. The following table summarizes key performance characteristics based on experimental data.
| Parameter | This compound | Ion-Selective Electrode (ISE) | Key Considerations |
| Principle | Spectrophotometry (Colorimetric) | Potentiometry | This compound measures concentration based on absorbance; ISE measures ion activity based on potential. |
| Detection Limit | As low as 0.08 µM | Can measure down to 10⁻⁸ M (10 nM) | ISEs are generally more sensitive for measuring very low, basal intracellular Ca²⁺ levels. |
| Measurement Range | Linear up to 20 mg/dL (5 mmol/L) | Wide dynamic range, typically 10⁻¹ to 10⁻⁶ M | Both cover typical physiological ranges, but this compound may require sample dilution at high concentrations. |
| Response Time | Fast (color formation in 2-3 minutes) | Slower (seconds to minutes for a stable reading) | This compound is better for capturing rapid Ca²⁺ transients in kinetic studies. |
| pH Sensitivity | Highly sensitive to pH changes (optimal range is narrow) | Operates over a broad pH range (typically 3-10) | Strict pH buffering is critical for the this compound method. |
| Selectivity | High selectivity for Ca²⁺ over Mg²⁺ (approx. 100-fold) | Highly selective for free Ca²⁺ ions | Interferences exist for both: Mg²⁺ for this compound (can be masked); complexing agents for ISEs. |
| Major Interferences | Magnesium (can be mitigated with 8-hydroxyquinoline), Hemolysis, Copper ions | Complexing agents (e.g., citrate, EDTA, sulfate), organic solvents | ISEs only measure the unbound, free form of calcium, which is a key advantage. |
| Calibration | Requires standard curves; calibration can be stable for >48 hours | Requires frequent recalibration (every few hours) | ISEs require more frequent maintenance and calibration checks to ensure accuracy. |
| Sample Type | Serum, plasma, urine, intracellular measurements | Aqueous samples, serum, plasma | Both are versatile, but ISEs are sensitive to sample temperature differences. |
| Throughput | Well-suited for high-throughput screening in microplates | Lower throughput, better for individual or sequential measurements | Automated analyzers often use photometric methods like this compound for higher throughput. |
Visualization of Concepts
To better illustrate the practical differences and theoretical underpinnings, the following diagrams are provided.
Experimental Protocols
Protocol 1: Free Calcium Measurement with this compound
This protocol is a generalized procedure for measuring total calcium in serum or plasma, where the majority is free or loosely bound.
1. Materials and Reagents:
-
This compound Reagent: A buffered solution containing this compound (e.g., 0.1-0.2 mmol/L), a pH 6.8 buffer (e.g., Imidazole or PIPES), and 8-hydroxyquinoline to mask magnesium interference.
-
Calcium Standard: A certified calcium standard solution (e.g., 10 mg/dL or 2.5 mmol/L).
-
Samples: Serum, heparinized plasma, or acidified urine. Do not use EDTA, oxalate, or citrate anticoagulants.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 630-660 nm.
2. Procedure:
-
Assay Setup: Label tubes or microplate wells for Blank, Standard, and Samples.
-
Reagent Addition: Pipette 1.0 mL of the this compound reagent into each tube/well.
-
Blank: The reagent itself serves as the blank.
-
Standard: Add 10-20 µL of the Calcium Standard to the corresponding tube/well.
-
Sample: Add 10-20 µL of the sample (e.g., serum) to the corresponding tubes/wells.
-
Incubation: Mix thoroughly and incubate for 2-3 minutes at room temperature. The color is typically stable for at least one hour.
-
Measurement: Set the spectrophotometer to zero with the reagent blank at the chosen wavelength (e.g., 650 nm). Read the absorbance of the Standard (A_std) and each Sample (A_smp).
3. Calculation: Calcium Concentration (mg/dL) = (A_smp / A_std) × Concentration of Standard
Note: For urine samples, acidification and dilution may be required prior to the assay.
Protocol 2: Free Calcium Measurement with Ion-Selective Electrode
This protocol outlines the general steps for direct measurement of free calcium using a combination ISE.
1. Materials and Reagents:
-
Calcium Ion-Selective Electrode (ISE): A combination electrode with a reference electrode.
-
Ion Meter or pH/mV Meter.
-
Calcium Standards: At least two standards of known calcium concentration (e.g., 10⁻² M and 10⁻⁴ M) to bracket the expected sample range.
-
Ionic Strength Adjuster (ISA): A solution added to both standards and samples to ensure a constant background ionic strength. For Ca²⁺, this is often a KCl solution.
-
Samples: Aqueous solutions, serum, or plasma.
2. Procedure:
-
Electrode Preparation: If the electrode has been stored dry, soak it in a mid-range calcium standard for 1-2 hours before use. Ensure the filling solution is at the correct level.
-
Calibration:
-
Place 100 mL of the most dilute standard in a beaker. Add 2 mL of ISA and stir at a constant, moderate rate.
-
Immerse the electrode tip in the solution. When the reading stabilizes, record the mV value or set the concentration on the meter.
-
Rinse the electrode with deionized water, blot dry, and repeat the process with the more concentrated standard.
-
The meter will calculate the electrode slope. A normal slope is between 22-30 mV per decade change in concentration.
-
-
Sample Measurement:
-
Place 100 mL of the sample in a beaker. Add 2 mL of ISA and stir at the same rate used for calibration.
-
Rinse the electrode, blot dry, and immerse it in the sample.
-
Once the reading is stable, record the concentration directly from the meter.
-
3. Maintenance:
-
Rinse the electrode thoroughly with deionized water between measurements.
-
Store the electrode in a dilute calcium standard solution as recommended by the manufacturer.
-
Recalibrate frequently, especially during long runs of samples.
Conclusion and Recommendations
Both this compound and ion-selective electrodes are robust and reliable methods for measuring free calcium, and the ideal choice is application-dependent.
-
This compound is highly advantageous for high-throughput applications , such as screening compounds in drug discovery or routine clinical chemistry on automated analyzers. Its speed, stability, and ease of use in a microplate format are significant benefits. However, its accuracy is critically dependent on precise pH control and mitigation of ionic interferences.
-
Ion-Selective Electrodes excel in applications requiring the highest sensitivity and specificity for the biologically active, free Ca²⁺ ion . They are the preferred method for research applications that need to measure basal ion activity without interference from calcium-binding proteins or chelators. The main drawbacks are lower throughput and the need for frequent calibration and careful electrode maintenance.
For researchers studying dynamic cellular processes, the faster response time of this compound may be preferable for tracking rapid calcium fluxes. Conversely, for studies on calcium homeostasis in complex biological fluids where ion activity is the key parameter, the ISE provides a more direct and accurate measurement.
References
A Comparative Analysis of Arsenazo III and Other Metallochromic Indicators for Metal Ion Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metallochromic Indicator Performance in Metal Ion Analysis
The accurate quantification of metal ions is a cornerstone of numerous scientific disciplines, from environmental monitoring to pharmaceutical development. Metallochromic indicators, organic dyes that form colored complexes with metal ions, are indispensable tools for this purpose, offering a simple yet effective means of colorimetric and titrimetric analysis. Among these, Arsenazo III has long been favored for its high sensitivity, particularly in the determination of calcium ions. This guide provides a comprehensive comparative analysis of this compound and other commonly used metallochromic indicators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate indicator for your specific analytical needs.
Performance Comparison of Metallochromic Indicators
The selection of a suitable metallochromic indicator is contingent upon several factors, including the target metal ion, the required sensitivity, the pH of the medium, and the presence of potentially interfering ions. The following table summarizes the key performance characteristics of this compound and several common alternatives.
| Indicator | Target Metal Ion(s) | Optimal pH | Color Change (Free → Complexed) | Molar Absorptivity (ε) of Metal Complex (L·mol⁻¹·cm⁻¹) | Detection Limit | Key Advantages | Potential Limitations & Interferences |
| This compound | Ca²⁺, Ba²⁺, Sr²⁺, Rare Earths | 5.0 - 9.0 | Pink/Orange → Blue/Purple | Ca²⁺: ~1.4 x 10⁴ at acid pH; ~2.7 x 10⁴ at alkaline pH; ~4.4 x 10⁴ at 650 nm[1][2] | Ca²⁺: 0.07 - 0.22 mg/dL[3][4][5] | High sensitivity for calcium; can be used in acidic to neutral pH, minimizing magnesium interference. | Contains arsenic, posing disposal concerns. Interference from Mg²⁺ at alkaline pH, Fe³⁺, and high concentrations of Na⁺ and K⁺. |
| Antipyrylazo III | Ca²⁺ | ~6.9 | Colorless → Blue | Not explicitly found, but forms 1:2, and possibly 2:2 complexes with Ca²⁺. | Not specified | Used for studying cytoplasmic calcium transients. | Forms multiple complexes with calcium, which can complicate equilibrium calibrations. |
| Chlorophosphonazo III | Ca²⁺, Mg²⁺ | Acidic to Neutral | Colorless → Blue | Not specified | Linearity down to 0 mmol/L for Ca²⁺. | Does not contain arsenic; good linearity for calcium determination. | Can have high reagent blank absorbance, limiting linearity on some analyzers. Interacts with albumin. |
| Murexide | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺ | 11.0 - 13.0 | Purple → Pink (for Ca²⁺) | Not specified | Ca²⁺ detection range: 0.2-1.2 ppm. | Selective for calcium at high pH where magnesium precipitates. | Unstable in aqueous solutions. Endpoint can be difficult to discern. Interfered by other metal ions that form complexes. |
| Eriochrome Black T (EBT) | Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺ (total hardness) | ~10.0 | Blue → Red/Violet | Not specified | Not specified | Excellent for total water hardness (Ca²⁺ + Mg²⁺) determination. | Blocked by Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺. Endpoint can be indistinct in the presence of high concentrations of some metal ions. |
| Xylenol Orange | Zn²⁺, Pb²⁺, Cd²⁺, Bi³⁺, Th⁴⁺ | 1.0 - 6.0 | Lemon-Yellow → Red | Not specified | Not specified | Useful for titrations in acidic solutions. | Not suitable for alkaline earth metals like calcium and magnesium. |
Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to established experimental protocols. Below are detailed methodologies for key applications of the discussed indicators.
Spectrophotometric Determination of Calcium using this compound
This method is based on the formation of a colored complex between calcium and this compound at a neutral pH.
Reagents:
-
This compound Reagent: A solution containing this compound (e.g., 0.26 mmol/L) in an imidazole buffer (e.g., 100 mmol/L, pH 6.6).
-
Calcium Standard Solution: A certified standard solution of calcium (e.g., 10 mg/dL).
-
Sample: Serum, plasma (heparinized, not EDTA, citrate, or oxalate), or urine.
Procedure:
-
Sample Preparation: For urine samples, acidify with HCl to dissolve any precipitated calcium salts.
-
Reaction: To a cuvette, add a specific volume of the this compound reagent (e.g., 1.0 mL).
-
Add a small, precise volume of the sample or standard (e.g., 20 µL) to the reagent.
-
Incubation: Mix gently and incubate at room temperature for a short period (e.g., 2 minutes) to allow for color development.
-
Measurement: Measure the absorbance of the solution at 650 nm against a reagent blank. The color is stable for at least one hour.
-
Calculation: Calculate the calcium concentration in the sample by comparing its absorbance to that of the standard.
Complexometric Titration of Total Water Hardness using Eriochrome Black T
This titration determines the combined concentration of calcium and magnesium ions.
Reagents:
-
Standard EDTA Solution (0.01 M): Prepare by dissolving a known weight of disodium ethylenediaminetetraacetate (EDTA) in deionized water and standardizing it.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.
-
Eriochrome Black T Indicator: A solution of EBT in a suitable solvent or a ground mixture with sodium chloride.
-
Sample: Water sample to be analyzed.
Procedure:
-
Sample Preparation: Pipette a known volume of the water sample into a conical flask.
-
pH Adjustment: Add the ammonia-ammonium chloride buffer to bring the pH to approximately 10.
-
Indicator Addition: Add a few drops of the EBT indicator solution or a small amount of the solid mixture. The solution should turn a wine-red color.
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution. The color will gradually change to purple.
-
Endpoint: The endpoint is reached when the solution turns a distinct blue color, indicating that all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA.
-
Calculation: Record the volume of EDTA used and calculate the total hardness of the water sample.
Complexometric Titration of Calcium using Murexide
This method is selective for calcium in the presence of magnesium at a high pH.
Reagents:
-
Standard EDTA Solution (0.01 M): Prepared and standardized as above.
-
Sodium Hydroxide (NaOH) Solution (e.g., 1 M): For pH adjustment.
-
Murexide Indicator: A ground mixture of murexide and sodium chloride (e.g., 1:100 w/w).
-
Sample: Solution containing calcium ions.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample solution into a conical flask.
-
pH Adjustment: Add NaOH solution to raise the pH to 12-13. At this pH, magnesium precipitates as magnesium hydroxide and does not interfere.
-
Indicator Addition: Add a small amount of the murexide indicator powder. The solution will turn pink.
-
Titration: Titrate with the standardized 0.01 M EDTA solution.
-
Endpoint: The endpoint is reached when the color of the solution changes from pink to violet.
-
Calculation: Record the volume of EDTA used and calculate the calcium concentration.
Visualizing the Process: Diagrams
To better understand the principles and workflows involved, the following diagrams have been generated.
References
- 1. Spectrophotometric study of the reactions of this compound with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium determination in serum with stable alkaline this compound and triglyceride clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linear.es [linear.es]
- 4. precisionbiomed.in [precisionbiomed.in]
- 5. atlas-medical.com [atlas-medical.com]
A Researcher's Guide to Cross-Validation of Calcium Assays: Arsenazo III in Focus
For researchers, scientists, and drug development professionals, the accurate measurement of calcium is paramount to understanding a vast array of biological processes. This guide provides an objective comparison of the Arsenazo III assay with other widely used calcium detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to Calcium Measurement
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in signal transduction pathways, controlling processes ranging from muscle contraction and neurotransmitter release to gene transcription and apoptosis. The ability to accurately quantify calcium concentrations, both in extracellular fluids and within the intracellular environment, is therefore fundamental to many areas of life sciences research.
This guide focuses on the cross-validation of results obtained using the this compound assay, a colorimetric method predominantly used for the determination of total calcium in biological fluids, against other popular techniques. We will explore its performance in comparison to another common colorimetric method, o-cresolphthalein complexone, and delve into the fluorescent indicators Fura-2, Indo-1, and Fluo-4, which are staples for measuring intracellular calcium dynamics.
Comparison of Calcium Assay Performance
The selection of a calcium assay is contingent on the specific experimental question, the sample type, and the required sensitivity and temporal resolution. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Parameter | This compound | o-Cresolphthalein Complexone | Fura-2 AM | Indo-1 AM | Fluo-4 AM |
| Principle | Colorimetric | Colorimetric | Ratiometric Fluorescence | Ratiometric Fluorescence | Single-Wavelength Fluorescence |
| Primary Application | Total calcium in serum, plasma, urine | Total calcium in serum, plasma | Intracellular free Ca²⁺ | Intracellular free Ca²⁺ | Intracellular free Ca²⁺ |
| Dissociation Constant (Kd) | High Affinity | Not typically specified for free Ca²⁺ | ~145-224 nM (in vitro)[1][2] | ~230-250 nM | ~335-345 nM[3] |
| Wavelength (Ex/Em or Abs) | ~650 nm (Abs) | ~570-575 nm (Abs) | 340/380 nm (Ex), 510 nm (Em)[2] | ~350 nm (Ex), 405/485 nm (Em)[4] | 494 nm (Ex), 516 nm (Em) |
| Key Advantages | Stable reagent, good precision, suitable for automated analyzers | Established method | Ratiometric measurement minimizes effects of uneven dye loading and photobleaching | Ratiometric, suitable for flow cytometry | Bright fluorescence, high signal-to-noise ratio, compatible with 488 nm laser lines |
| Key Limitations | Interference from hemolysis and certain ions | Less stable calibration than this compound | Requires UV excitation, potential for phototoxicity | Requires UV excitation | Non-ratiometric, susceptible to artifacts from uneven loading or changes in cell volume |
| Linearity Range | Up to 20-32 mg/dL | Varies by kit manufacturer | Dependent on instrumentation and cell type | Dependent on instrumentation and cell type | Dependent on instrumentation and cell type |
| Sensitivity | Detection limit ~0.026-2.0 mg/dL | Varies by kit manufacturer | High sensitivity for resting and transient Ca²⁺ levels | High sensitivity for resting and transient Ca²⁺ levels | Very high sensitivity, significant fluorescence increase upon Ca²⁺ binding |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the discussed calcium assays.
This compound Assay for Total Calcium in Serum
This protocol is a generalized procedure for a colorimetric endpoint assay.
Materials:
-
This compound reagent (containing buffer and 8-hydroxyquinoline to mask magnesium interference)
-
Calcium standard solution (e.g., 10 mg/dL)
-
Spectrophotometer capable of reading at ~650 nm
-
Micropipettes and cuvettes
Procedure:
-
Sample Preparation: Use fresh, unhemolyzed serum. Centrifuge blood samples to separate serum.
-
Assay Setup:
-
Blank: Pipette 1.0 mL of this compound reagent into a cuvette.
-
Standard: Pipette 1.0 mL of this compound reagent and 10 µL of Calcium Standard into a separate cuvette.
-
Sample: Pipette 1.0 mL of this compound reagent and 10 µL of serum sample into a third cuvette.
-
-
Incubation: Mix the contents of each cuvette gently and incubate at room temperature for approximately 5 minutes.
-
Measurement: Set the spectrophotometer to zero with the reagent blank at 650 nm. Measure the absorbance of the standard and the sample.
-
Calculation:
-
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Fluo-4 AM Assay for Intracellular Calcium Imaging
This protocol provides a general guideline for loading adherent cells with Fluo-4 AM.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Ex/Em: ~494/516 nm)
Procedure:
-
Prepare Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in physiological buffer to a final working concentration of 1-5 µM. If using, Pluronic F-127 can be added to the final solution (typically at ~0.02%).
-
Cell Loading:
-
Culture adherent cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Wash: Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip or dish on the fluorescence microscope and image the cells using the appropriate excitation and emission wavelengths. Record fluorescence changes in response to stimuli.
Fura-2 AM Ratiometric Calcium Measurement
This protocol outlines the general steps for using the ratiometric dye Fura-2 AM.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Physiological buffer
-
Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
Procedure:
-
Dye Preparation and Loading: Follow steps 1-4 as described for the Fluo-4 AM assay, using Fura-2 AM instead.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature.
-
Ratiometric Imaging:
-
Place the cells on the imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission fluorescence at ~510 nm for each excitation wavelength.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration. This ratio is less sensitive to variations in dye concentration, cell thickness, and photobleaching compared to single-wavelength indicators.
-
Signaling Pathway and Experimental Workflow Visualization
To provide context for the application of these assays, particularly the intracellular fluorescent indicators, the following diagrams illustrate a common calcium signaling pathway and a typical experimental workflow for measuring intracellular calcium changes.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for measuring intracellular calcium changes.
Conclusion
The this compound assay remains a robust and reliable method for the quantification of total calcium in extracellular biological samples, demonstrating excellent stability and precision. For the investigation of dynamic changes in intracellular free calcium, fluorescent indicators such as Fura-2, Indo-1, and Fluo-4 are indispensable tools. The choice between these fluorescent dyes will depend on the specific requirements of the experiment, including the need for ratiometric measurements to control for experimental variability versus the desire for the brightest possible signal for high-sensitivity detection. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and cross-validate their calcium assays to generate accurate and meaningful data.
References
Navigating the Complexities of Calcium Measurement: A Comparative Guide to Arsenazo III and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of calcium in biological samples is paramount. While Arsenazo III has been a long-standing method, its inherent limitations necessitate a careful evaluation against modern alternatives. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate calcium measurement technique for your research needs.
The accurate quantification of intracellular and extracellular calcium is critical for understanding a vast array of physiological processes, from signal transduction and muscle contraction to apoptosis and neurotransmission. For decades, the metallochromic indicator this compound has been a widely used tool for spectrophotometric calcium determination. However, its utility is hampered by several limitations, including interference from other cations and complex binding stoichiometry. This has led to the development of a diverse range of alternative methods, predominantly based on fluorescent indicators, which offer significant advantages in sensitivity, selectivity, and spatial resolution.
The Enduring Utility and Inherent Drawbacks of this compound
This compound is a dye that forms a colored complex with calcium, allowing for its quantification by measuring absorbance. The reaction between this compound and calcium results in a purple-colored complex that can be quantified using a spectrophotometer.[1] This method is relatively simple and inexpensive, making it accessible for many laboratories.
However, the use of this compound is not without its challenges. One of the primary limitations is its lack of absolute specificity for calcium. While it exhibits a high affinity for Ca2+, it also binds to other divalent cations, most notably magnesium (Mg2+), which is present at significantly higher concentrations in most biological samples.[2][3] Although some protocols incorporate agents like 8-hydroxyquinoline to mitigate magnesium interference, this can add complexity to the assay.[4][5]
Furthermore, the stoichiometry of the this compound-calcium complex can be variable, with reports of both 1:1 and 2:1 (this compound:Ca2+) complexes forming under physiological conditions. This ambiguity can complicate the accurate determination of calcium concentrations. Interference from other biological substances such as hemoglobin and bilirubin can also impact the accuracy of the measurements.
A Brighter Alternative: The Rise of Fluorescent Calcium Indicators
In response to the limitations of colorimetric dyes like this compound, a new generation of fluorescent calcium indicators has emerged as the preferred choice for many applications. These indicators offer superior sensitivity, selectivity, and the ability to measure dynamic changes in intracellular calcium concentrations in real-time with high spatial and temporal resolution.
Among the most popular are Fura-2, Fluo-3, and Fluo-4. These molecules are designed to exhibit a significant change in their fluorescent properties upon binding to calcium.
-
Fura-2 is a ratiometric indicator, meaning its fluorescence emission is measured at two different excitation wavelengths. This ratiometric property provides a built-in correction for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantitative measurements of absolute calcium concentrations.
-
Fluo-3 and its successor, Fluo-4 , are single-wavelength indicators that exhibit a dramatic increase in fluorescence intensity upon binding calcium. Fluo-4 offers improved brightness and a greater fluorescence enhancement compared to Fluo-3, making it a popular choice for high-throughput screening and confocal microscopy.
Genetically encoded calcium indicators (GECIs), such as GCaMP, represent another powerful alternative. These are proteins that can be genetically expressed in specific cells or organelles, allowing for targeted and long-term monitoring of calcium dynamics in living organisms.
Head-to-Head Comparison: this compound vs. Fluorescent Indicators
To facilitate an informed decision, the following table summarizes the key performance characteristics of this compound and popular fluorescent calcium indicators.
| Feature | This compound | Fura-2 | Fluo-4 |
| Principle | Colorimetric (Absorbance) | Ratiometric Fluorescence | Intensity-based Fluorescence |
| Selectivity (Ca2+ vs. Mg2+) | Moderate; interference from Mg2+ | High | High |
| Sensitivity | Micromolar range | Nanomolar range | Nanomolar range |
| Stoichiometry (Dye:Ca2+) | Variable (1:1 and 2:1) | 1:1 | 1:1 |
| Interference | Hemoglobin, bilirubin, other cations | Less susceptible to common biological interferents | Less susceptible to common biological interferents |
| Dynamic Range | Limited | Wide | Wide (>100-fold increase in fluorescence) |
| Spatial Resolution | Not suitable for subcellular imaging | High (suitable for microscopy) | High (suitable for microscopy) |
| Temporal Resolution | Slow (endpoint assays) | High (can measure rapid changes) | High (can measure rapid changes) |
| Ease of Use | Relatively simple, requires spectrophotometer | Requires fluorescence microscope with dual-excitation capabilities | Requires fluorescence microscope or plate reader |
| Cost | Low | Higher | Higher |
Experimental Protocols: A Practical Guide
Measurement of Total Calcium in Serum using this compound
This protocol provides a general outline for the colorimetric determination of total calcium in serum samples.
Materials:
-
This compound reagent (containing this compound dye and a buffer, e.g., imidazole, at a slightly acidic pH)
-
Calcium standard solution (e.g., 10 mg/dL)
-
Serum samples
-
Spectrophotometer capable of reading at ~650 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation: Prepare the this compound working reagent according to the manufacturer's instructions.
-
Assay Setup:
-
Blank: Pipette the specified volume of this compound reagent into a cuvette.
-
Standard: Pipette the specified volume of this compound reagent and a small, precise volume of the calcium standard into a separate cuvette.
-
Sample: Pipette the specified volume of this compound reagent and the same small, precise volume of the serum sample into a third cuvette.
-
-
Incubation: Mix the contents of each cuvette gently and incubate at room temperature for a specified time (e.g., 5 minutes) to allow for color development.
-
Measurement: Set the spectrophotometer to a wavelength of 650 nm. Zero the instrument using the blank cuvette. Measure the absorbance of the standard and the sample cuvettes.
-
Calculation: Calculate the calcium concentration in the sample using the following formula:
-
Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Measurement of Intracellular Calcium using Fluo-4 AM
This protocol describes a common method for loading cells with the cell-permeant Fluo-4 acetoxymethyl (AM) ester and measuring changes in intracellular calcium.
Materials:
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in a microplate
-
Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm) or a fluorescence plate reader
Procedure:
-
Loading Solution Preparation: Prepare a loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 in HBSS to the desired final concentration (typically 1-5 µM Fluo-4 AM).
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the Fluo-4 AM loading solution to the cells and incubate at 37°C for 30-60 minutes. During this time, the AM ester is cleaved by intracellular esterases, trapping the fluorescent Fluo-4 inside the cells.
-
-
Washing: After incubation, wash the cells with fresh HBSS to remove extracellular dye.
-
Measurement:
-
Mount the coverslip on the microscope stage or place the microplate in the reader.
-
Excite the cells at ~494 nm and record the fluorescence emission at ~516 nm.
-
To measure changes in calcium, establish a baseline fluorescence reading and then stimulate the cells with an agonist of interest. Record the change in fluorescence intensity over time.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for calcium measurement using this compound and a fluorescent indicator.
Conclusion: Selecting the Right Tool for the Job
The choice of a calcium measurement method should be guided by the specific requirements of the experiment. This compound remains a viable option for simple, endpoint measurements of total calcium in samples where high precision and the absence of interfering substances can be assured. However, for the majority of modern biological research, particularly studies focused on dynamic intracellular calcium signaling, fluorescent indicators like Fura-2 and Fluo-4 offer undeniable advantages in sensitivity, selectivity, and spatiotemporal resolution. By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal tool to unlock the intricate roles of calcium in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound forms 2:1 complexes with Ca and 1:1 complexes with Mg under physiological conditions. Estimates of the apparent dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtest.com.br [labtest.com.br]
- 5. US5057435A - Reagent and methods for calcium determination - Google Patents [patents.google.com]
A comparative study of synthetic vs. genetically encoded calcium indicators.
In the landscape of cellular and neuroscience research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1][2] The primary tools for visualizing these intricate signaling events are synthetic and genetically encoded calcium indicators (GECIs). This guide provides a comprehensive comparison of these two classes of indicators, offering researchers, scientists, and drug development professionals the necessary information to select the optimal tool for their experimental needs. We present a detailed analysis of their performance metrics, experimental protocols, and underlying principles, supported by quantitative data and visual workflows.
Performance Characteristics: A Quantitative Comparison
The efficacy of a calcium indicator is determined by several key performance parameters. These include the dissociation constant (Kd), which reflects the indicator's affinity for calcium, the change in fluorescence upon calcium binding (ΔF/F₀ or dynamic range), the signal-to-noise ratio (SNR), and the kinetics of the fluorescence response (on and off rates). The choice of indicator will largely depend on the specific biological question being addressed, with some experiments requiring high sensitivity to detect minute calcium fluctuations, while others may prioritize a rapid response to capture fast signaling events.
Below is a summary of the key performance metrics for a selection of commonly used synthetic and genetically encoded calcium indicators.
Table 1: Performance Comparison of Selected Calcium Indicators
| Indicator | Type | Kd (nM) | ΔF/F₀ (fold-change) | Signal-to-Noise Ratio (SNR) | On-Kinetics (τ_on, ms) | Off-Kinetics (τ_off, ms) |
| Fura-2 | Synthetic (Ratiometric) | 140 | Ratio-based | High | - | - |
| Fluo-4 | Synthetic (Single-Wavelength) | 345 | >100 | Moderate | - | - |
| Cal-520 | Synthetic (Single-Wavelength) | 320 | ~100 | High | - | - |
| Rhod-4 | Synthetic (Single-Wavelength, Red) | ~700 | - | High | - | - |
| GCaMP6f | Genetically Encoded | 375 | ~50 | High | ~20-50 | ~200-400 |
| GCaMP6s | Genetically Encoded | 144 | ~60 | High | ~100-200 | ~500-800 |
| RCaMP1.07 | Genetically Encoded (Red) | 660 | ~10 | Moderate | - | - |
Note: The performance metrics can vary depending on the experimental conditions, cell type, and imaging setup. The values presented here are approximate and intended for comparative purposes.
Calcium Signaling Pathway
Calcium signaling is a fundamental mechanism by which cells respond to external stimuli.[1][3] A typical pathway involves the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of second messengers like inositol 1,4,5-trisphosphate (IP₃).[1] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular calcium can then activate a multitude of downstream effectors, including protein kinases, phosphatases, and transcription factors, ultimately leading to a specific cellular response.
Experimental Workflow: Synthetic Calcium Indicators
Synthetic calcium indicators are small molecules that can be loaded into cells to report changes in calcium concentration. They offer the advantage of high signal brightness and fast kinetics. However, their use can be limited by potential compartmentalization within organelles and the requirement for invasive loading procedures in some applications.
Detailed Experimental Protocol: Loading Synthetic Indicators (AM Ester Method)
This protocol describes a general method for loading acetoxymethyl (AM) ester forms of synthetic calcium indicators into cultured cells.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
Indicator Stock Solution: Prepare a stock solution of the AM ester indicator (e.g., Fluo-4 AM) in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
Loading Buffer Preparation: Prepare a loading buffer, typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, buffered to physiological pH.
-
Indicator Loading:
-
Dilute the indicator stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, Pluronic F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.01-0.05%.
-
Remove the cell culture medium and replace it with the indicator loading solution.
-
Incubate the cells at room temperature or 37°C for 15-60 minutes. The optimal loading time and temperature will vary depending on the cell type and indicator used.
-
-
Washing:
-
After the incubation period, remove the loading solution and wash the cells 2-3 times with fresh, warm loading buffer or culture medium to remove any extracellular indicator.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
-
Imaging: The cells are now ready for imaging. Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.
Experimental Workflow: Genetically Encoded Calcium Indicators
Genetically encoded calcium indicators (GECIs) are proteins, typically derived from fluorescent proteins and calmodulin, that can be expressed in specific cell types or subcellular compartments. This targeting capability is a major advantage over synthetic dyes. While offering excellent specificity, GECIs may have a lower signal-to-noise ratio and slower kinetics compared to some synthetic indicators.
Detailed Experimental Protocol: Using Genetically Encoded Calcium Indicators (Transient Transfection)
This protocol outlines a general procedure for transiently expressing a GECI in cultured cells for subsequent calcium imaging.
-
Plasmid Preparation: Obtain a high-quality plasmid DNA encoding the GECI of interest (e.g., pGP-CMV-GCaMP6f).
-
Cell Plating: Plate cells on an appropriate imaging dish or coverslip. The cell density should be optimized to be around 70-90% confluent at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine, FuGENE).
-
Briefly, dilute the plasmid DNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for the recommended time to allow for complex formation.
-
Add the transfection complexes dropwise to the cells in complete culture medium.
-
-
Expression:
-
Incubate the cells for 24-72 hours to allow for the expression of the GECI. The optimal expression time will vary depending on the cell type and the specific GECI construct.
-
Monitor the expression levels by checking for fluorescence using an epifluorescence microscope.
-
-
Imaging:
-
Once sufficient expression is observed, replace the culture medium with an appropriate imaging buffer (e.g., HBSS).
-
Mount the dish or coverslip on a fluorescence microscope equipped with the proper filter sets for the GECI (e.g., FITC/GFP filter set for GCaMPs).
-
Conclusion: Making an Informed Choice
The selection of a calcium indicator is a critical decision that will significantly impact the outcome of an experiment. Synthetic indicators, with their high brightness and fast kinetics, are often the preferred choice for studies requiring high temporal resolution and sensitivity to small, rapid calcium transients. In contrast, genetically encoded indicators offer unparalleled specificity, allowing for the targeting of specific cell populations or subcellular compartments, making them ideal for in vivo studies and long-term imaging experiments. By carefully considering the experimental goals and the inherent advantages and limitations of each class of indicator, researchers can choose the most appropriate tool to unravel the complex and dynamic world of calcium signaling.
References
Safety Operating Guide
Proper Disposal Procedures for Arsenazo III
Arsenazo III and its solutions require careful handling and disposal due to their toxicity. As an organoarsenic compound, it is classified as a hazardous substance that is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling
Before handling or disposal, ensure all appropriate Personal Protective Equipment (PPE) is in use. This includes:
-
Eye Protection : Safety glasses with side shields or chemical goggles.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat and, for larger quantities or potential for dust generation, full body protective clothing.
-
Respiratory Protection : For solid this compound, a dust respirator or use of a chemical fume hood is necessary to avoid inhaling dust.
Always work in a well-ventilated area. Avoid any personal contact with the material. Do not eat, drink, or smoke in the handling area.
Quantitative Data for Disposal Consideration
Waste containing this compound is regulated as hazardous waste. The key determinant for arsenic-containing waste in the United States is the Toxicity Characteristic Leaching Procedure (TCLP).
| Parameter | Regulatory Threshold | EPA Waste Code | Description |
| Arsenic Concentration | > 5.0 mg/L in TCLP extract | D004 | Waste is considered hazardous if the leachate from a sample contains arsenic at a concentration greater than 5.0 milligrams per liter. |
This threshold helps classify the waste, ensuring it is sent to an appropriately licensed hazardous waste facility.
Experimental Protocols for Waste Management and Spills
These protocols provide step-by-step guidance for managing different forms of this compound waste generated in a laboratory setting.
Protocol 1: Disposal of Solid this compound Waste
-
Collection : Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (Toxic, Environmental Hazard).
-
Storage : Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation : Separate all disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips.
-
Collection : Place these contaminated items into a dedicated hazardous waste bag or container that is clearly marked.
-
Decontamination of Reusable Glassware : If glassware is to be reused, rinse it thoroughly. Collect the initial rinsate as hazardous aqueous waste (see Protocol 3). After the initial rinse, wash the glassware with an appropriate laboratory detergent.
-
Disposal : The sealed container of solid contaminated debris must be disposed of as hazardous waste, following the same procedure as for solid this compound.
Protocol 3: Disposal of Aqueous this compound Waste
-
Prohibition : Do not dispose of this compound solutions down the drain or into any sewer system or waterway. This is critical to prevent environmental contamination.
-
Collection : Collect all aqueous waste containing this compound, including experimental residues and rinsates, in a sealable, chemical-resistant (e.g., glass or polyethylene) hazardous waste container.
-
Labeling and Storage : Label the container as "Hazardous Waste" with the full chemical name and approximate concentration. Store it in secondary containment.
-
Disposal : Arrange for disposal through your institution's EHS office.
Protocol 4: Minor Spill Cleanup Procedure
-
Alert and Isolate : Immediately alert personnel in the area and restrict access. Ensure the area is well-ventilated.
-
Wear PPE : Don all required PPE, including respiratory protection, gloves, and eye protection.
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial spill pillows.
-
Cleanup (Solid Spill) : Gently dampen the solid material with a small amount of water to prevent dust from becoming airborne. Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a labeled hazardous waste container.
-
Cleanup (Liquid Spill) : Cover the spill with an inert absorbent material. Once fully absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Disposal : Dispose of all cleanup materials, including contaminated absorbents and gloves, as hazardous waste.
For major spills, evacuate the area immediately and contact your institution's emergency response team or local emergency services.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection, storage, and disposal of various this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Arsenazo III
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Arsenazo III. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent hazardous incidents. This guide offers step-by-step procedures for the proper handling, storage, and disposal of this compound, positioning your laboratory at the forefront of chemical safety and operational excellence.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that presents significant health risks. It is classified as toxic if swallowed or inhaled and is suspected of causing cancer.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.
Minimum Required PPE
All personnel handling this compound must wear the following minimum PPE:
-
Eye/Face Protection: Safety goggles with side shields are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Footwear: Closed-toe shoes that cover the entire foot are required.
Enhanced PPE for Specific Operations
For procedures with a higher risk of aerosol or dust generation, such as weighing or preparing solutions, the following additional PPE is required:
-
Respiratory Protection: A NIOSH-approved air-purifying respirator is necessary when working outside of a chemical fume hood or in poorly ventilated areas.
-
Full Body Protection: In the event of a large spill, full body protective clothing and a self-contained breathing apparatus (SCBA) are essential.
Quantitative Exposure Limits
Occupational exposure limits for arsenic compounds have been established by various regulatory bodies. These limits are crucial for assessing and controlling the workplace environment.
| Jurisdiction | Agent | TWA (8-hour) | STEL (15-minute) | Notation | Source |
| GB | Arsenic compounds | 0.1 mg/m³ | - | Calculated as As, excluding Arsine (AsH3) | EH40/2005 |
| GB | Dust (inhalable) | 10 mg/m³ | - | - | EH40/2005 |
| GB | Dust (respirable) | 4 mg/m³ | - | - | EH40/2005 |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following workflow must be followed:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
